2,6-Dichloro-3-(trifluoromethoxy)pyridine
Description
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Properties
IUPAC Name |
2,6-dichloro-3-(trifluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO/c7-4-2-1-3(5(8)12-4)13-6(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNKQXQAUXQPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-3-(trifluoromethoxy)pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-(trifluoromethoxy)pyridine is a halogenated and trifluoromethoxylated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The unique combination of its substituents—two chlorine atoms and a trifluoromethoxy group—on the pyridine scaffold imparts distinct physicochemical properties that are highly sought after in the design of novel bioactive molecules. The trifluoromethoxy group, in particular, is a bioisostere of the methoxy group but with significantly different electronic properties, offering improved metabolic stability and lipophilicity, which can enhance the pharmacokinetic profile of a drug candidate.[1]
This technical guide provides a comprehensive overview of this compound, including its chemical structure, a plausible synthetic route, its expected reactivity, and potential applications in the development of new pharmaceuticals and agrochemicals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1221171-72-7 | |
| Molecular Formula | C₆H₂Cl₂F₃NO | |
| Molecular Weight | 231.99 g/mol | |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred |
| Boiling Point | Estimated: 200-220 °C | Inferred |
| Density | Estimated: ~1.6 g/mL | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water | Inferred |
Synthesis of this compound
A robust synthetic pathway to this compound can be devised based on methodologies reported for the synthesis of other trifluoromethoxylated pyridines. A plausible three-step synthesis starting from the readily available 2,6-dichloro-3-hydroxypyridine is outlined below. This proposed synthesis is based on the general procedures described in patent literature for similar compounds.
Proposed Synthetic Scheme
Caption: Proposed three-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of O-(2,6-Dichloropyridin-3-yl) chlorothionoformate
-
To a solution of 2,6-dichloro-3-hydroxypyridine (1.0 eq) in aqueous sodium hydroxide (5%) at 0 °C, add a solution of thiophosgene (1.0 eq) in chloroform dropwise with vigorous stirring.
-
Maintain the reaction mixture at 0 °C for 2 hours.
-
Extract the mixture with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorothionoformate intermediate.
Step 2: Synthesis of 2,6-Dichloro-3-(trichloromethoxy)pyridine
-
Dissolve the crude O-(2,6-dichloropyridin-3-yl) chlorothionoformate from Step 1 in a suitable solvent such as chloroform or carbon tetrachloride.
-
Bubble chlorine gas through the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the excess chlorine and solvent under reduced pressure to obtain the crude trichloromethoxy intermediate.
Step 3: Synthesis of this compound
-
To the crude 2,6-dichloro-3-(trichloromethoxy)pyridine from Step 2, add antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Heat the reaction mixture, typically without a solvent, to initiate the halogen exchange reaction. The reaction temperature is critical and needs to be carefully controlled.
-
After the reaction is complete (monitored by GC-MS), the product can be isolated by distillation under reduced pressure.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of three strongly electron-withdrawing groups.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr). The high degree of electron deficiency in the pyridine ring facilitates attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates.
The regioselectivity of the first substitution will be influenced by the electronic and steric effects of the trifluoromethoxy group at the 3-position. Generally, the 2-position is more activated towards nucleophilic attack than the 6-position due to the inductive effect of the ring nitrogen. However, the steric bulk of an incoming nucleophile and the trifluoromethoxy group will also play a crucial role.
Sources
2,6-Dichloro-3-(trifluoromethoxy)pyridine CAS number search
Part 1: Executive Summary & Strategic Context
2,6-Dichloro-3-(trifluoromethoxy)pyridine is a specialized fluorinated heterocyclic building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical intermediates. It is characterized by the presence of two chlorine atoms at the 2- and 6-positions and a trifluoromethoxy (-OCF₃) group at the 3-position.
Critical Distinction: Researchers frequently confuse this compound with its more common analog, 2,6-Dichloro-3-(trifluoromethyl)pyridine (CAS 55304-75-1) .
While the -CF₃ analog is widely available, the -OCF₃ variant is a "deep-tier" intermediate, often requiring in-house synthesis or custom manufacturing. This guide provides the definitive identification, synthesis protocol, and analytical data to validate this specific molecule, grounded in patent literature EP2350008B1 .
Part 2: Chemical Identity & Verification
Before initiating synthesis or procurement, verify the target identity against the parameters below to prevent structural misassignment.
Identity Matrix[2]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | Not Widely Listed (Refer to Patent EP2350008B1) |
| Molecular Formula | C₆H₂Cl₂F₃NO |
| Molecular Weight | 231.99 g/mol |
| Structure | Pyridine ring substituted with Cl at 2,6 and OCF₃ at 3 |
| Key Precursor | 2,6-Dichloro-3-hydroxypyridine (CAS: 52764-11-1 ) |
Analytical Signature (Self-Validation)
Data derived from EP2350008B1 [1].
-
Physical State: Colorless oil.
-
Boiling Point: 65–66 °C at 20 mbar.
-
¹H NMR (300 MHz, CDCl₃):
-
δ = 7.62 (d, J = 8.5 Hz, 1H, H-4)
-
δ = 7.26 (d, J = 8.5 Hz, 1H, H-5)
-
Note: The coupling constant (8.5 Hz) is characteristic of ortho-coupling on the pyridine ring.
-
Part 3: Synthetic Pathway & Experimental Protocol
Due to limited commercial availability, the most reliable access to this compound is via a three-step transformation starting from 2,6-dichloro-3-hydroxypyridine . This pathway utilizes a "Chlorination-Fluorination" sequence to convert a hydroxyl group into a trifluoromethoxy group.
Synthesis Logic Diagram
Figure 1: Step-wise conversion of hydroxypyridine to trifluoromethoxypyridine via trichloromethoxy intermediate.
Detailed Experimental Protocol
Step 1 & 2: Formation of Trichloromethoxy Intermediate Goal: Convert the -OH group to -OCCl₃.
-
Thiocarbonylation:
-
Dissolve 2,6-dichloro-3-hydroxypyridine (6.0 g, 36.6 mmol) in 5% aqueous NaOH (32 mL).
-
Cool to 0 °C.
-
Dropwise add thiophosgene (4.3 g, 36.6 mmol) in chloroform (22 mL).[4]
-
Stir vigorously for 2 hours at 0 °C.
-
Extract with chloroform (3 x 20 mL), wash with 1N HCl and water, dry over Na₂SO₄, and filter.
-
-
Chlorination:
-
Saturate the filtrate with chlorine gas (Cl₂) at 25 °C until the mixture warms (exothermic).
-
Stir for 2 hours. Add excess Cl₂ until a persistent yellow solution is obtained.
-
Stir for 24 hours at 25 °C.
-
Remove excess Cl₂ with an Argon stream and evaporate solvent.[4]
-
Purification: Distill under vacuum (0.5 mbar, 78–81 °C) to yield 2,6-dichloro-3-(trichloromethoxy)pyridine (Yield: ~70%).
-
Step 3: Fluorination (The Critical Step) Goal: Exchange -OCCl₃ halogens for -OCF₃.
-
Setup: Use a reactor capable of handling corrosive fluorinating agents (e.g., Teflon or Hastelloy).
-
Reagents: Prepare a molten mixture of Antimony Trifluoride (SbF₃) (2.0 eq) and Antimony Pentachloride (SbCl₅) (0.15 eq, catalyst).
-
Reaction:
-
Heat the SbF₃/SbCl₅ mixture to 120 °C.
-
Dropwise add the 2,6-dichloro-3-(trichloromethoxy)pyridine intermediate.[4]
-
Increase temperature to 150 °C and stir for 5 hours.
-
-
Monitoring: Monitor via GC for the disappearance of the trichloromethoxy starting material and the byproduct (-OCF₂Cl).
-
Workup:
-
Cool to 0 °C and dissolve in dichloromethane (DCM).
-
Quench with saturated aqueous NaHCO₃ and 20% KF solution (to precipitate antimony salts).
-
Extract with DCM, dry over Na₂SO₄, and concentrate.
-
-
Purification: Distill under vacuum (20 mbar, 65–66 °C).
-
Yield: Expect ~64% as a colorless oil [1].
Part 4: Handling, Safety, and Stability
-
Hazard Class: Pyridine derivatives are generally toxic and irritants.
-
Specific Hazards:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The -OCF₃ group is chemically robust, but the chlorine atoms at 2,6 positions are susceptible to nucleophilic attack under forcing conditions.
Part 5: References
-
Method for the preparation of functionalized trihalomethoxy substituted pyridines.
-
Source: European Patent Office (EP2350008B1)
-
Context: Primary source for the synthesis and characterization of this compound.
-
URL:
-
-
2,6-Dichloro-3-hydroxypyridine (Precursor Data)
-
Source: ChemScene / PubChem
-
Context: Identification of the starting material (CAS 52764-11-1).
-
URL:[Link]
-
-
2,6-Dichloro-3-(trifluoromethyl)pyridine (Analog Distinction)
-
Source: Sigma-Aldrich
-
Context: Reference for the commonly confused -CF3 analog (CAS 55304-75-1).
-
Sources
The Trifluoromethoxypyridine Motif: Physicochemical Profiling and Synthetic Strategies in Drug Design
The following technical guide provides an in-depth analysis of trifluoromethoxypyridine derivatives, focusing on their physicochemical properties, synthetic accessibility, and application in medicinal chemistry.
Executive Summary
The trifluoromethoxy group (
This guide details the structural rationale, synthetic pathways, and experimental validation required to effectively utilize trifluoromethoxypyridines in drug discovery.
Physicochemical Properties & Structural Logic
The "Orthogonal" Conformation
The most critical structural feature of the trifluoromethoxypyridine motif is its conformation.
-
Methoxy (
): Typically planar ( dihedral angle) to maximize p-orbital resonance with the aromatic ring. -
Trifluoromethoxy (
): Predominantly orthogonal ( dihedral angle).[2]
Mechanism: The orthogonality is driven by the anomeric effect (hyperconjugation between the oxygen lone pair and the antibonding
Impact on Binding: This twist creates a distinct 3D vector that can fill hydrophobic pockets without inducing the entropic penalty of freezing a rotatable bond, as the orthogonal state is the ground energy minimum.
Comparative Physicochemical Metrics
The following table contrasts the
| Substituent | Hammett | Hansch | Metabolic Liability | Conformation |
| 0.00 | 0.00 | Low | N/A | |
| -0.27 | -0.02 | High (O-dealkylation) | Planar | |
| +0.23 | +0.71 | Low | Spherical | |
| +0.54 | +0.88 | Low | Spherical/Rotating | |
| +0.35 | +1.04 | Very Low | Orthogonal |
Data Source: Hansch, C., et al. Chem. Rev. 1991 (grounded in standard medicinal chemistry parameters).
Electronic Modulation of the Pyridine Core
The
-
Basicity: It significantly lowers the
of the pyridine nitrogen compared to .-
Example: Pyridine (
) vs. 2-Trifluoromethoxypyridine ( ).
-
-
Solubility: The reduction in basicity reduces protonation at physiological pH (7.4), potentially lowering aqueous solubility unless compensated by polar groups elsewhere. However, the high lipophilicity increases permeability (LogP).
Visualization: Conformational & Electronic Logic
The following diagram illustrates the structural divergence between methoxy- and trifluoromethoxypyridines and its impact on drug design.
Caption: Figure 1. Structural and metabolic divergence between methoxy and trifluoromethoxy substituents on pyridine.
Synthetic Methodologies
Synthesizing trifluoromethoxypyridines is challenging due to the instability of the
Method A: Radical Trifluoromethoxylation (Late-Stage Functionalization)
This modern approach allows for the direct introduction of the motif onto hydroxypyridines.
-
Reagents: Togni’s Reagent II or TFben (Trifluoromethyl benzoate) derivatives.
-
Mechanism: Radical transfer or oxidative coupling.
-
Scope: Excellent for 2-hydroxypyridines (pyridones) and 3-hydroxypyridines.
Method B: De Novo Synthesis (Building Blocks)
For scale-up, using pre-functionalized building blocks is preferred over late-stage manipulation.
-
Starting Material: 2,6-dichloro-3-(trifluoromethoxy)pyridine (commercially available).
-
Reaction: Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling (Suzuki/Buchwald) at the chloro-positions.
Synthetic Decision Workflow
Caption: Figure 2. Decision matrix for synthesizing trifluoromethoxypyridine derivatives based on starting material.
Experimental Protocols
Protocol: In Vitro Metabolic Stability (Microsomal Assay)
The metabolic stability of the
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System.[5]
-
Test Compound (10 mM DMSO stock).
-
Internal Standard (e.g., Warfarin).
Step-by-Step Methodology:
-
Preparation: Dilute test compound to 1
M in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes. -
Pre-incubation: Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate metabolism.[5]
-
Sampling: Aliquot 50
L samples at minutes. -
Quenching: Immediately add 150
L ice-cold acetonitrile (with Internal Standard) to precipitate proteins. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .[6]
Self-Validating Check:
-
Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil
min, the microsomes are inactive; discard data.
Protocol: Silver-Mediated Trifluoromethoxylation
Adapted from Angew. Chem. Int. Ed. 2018.
-
Reactants: Combine 3-hydroxypyridine derivative (1.0 equiv),
(prepared ex-situ or generated in situ via ), and Selectfluor (1.5 equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate under
. -
Conditions: Stir at room temperature for 12 hours in the dark (Ag salts are light sensitive).
-
Workup: Filter through Celite to remove silver salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Validation: Confirm
presence via NMR (singlet around -58 ppm).
Applications in Drug Discovery[2][6][10][13][14][15]
Bioisosteric Replacement Strategy
The
-
or
: To improve metabolic stability (blocking oxidative insertion) while maintaining lipophilicity and electron-withdrawing character. -
: To alter the vector of the lipophilic bulk. While
is spherical, extends further from the ring, potentially reaching deeper hydrophobic pockets. - : To block rapid O-dealkylation by CYP450 enzymes.
Case Study Context: Riluzole Analogues
While Riluzole (ALS treatment) utilizes a trifluoromethoxy-benzothiazole, recent medicinal chemistry campaigns have applied this logic to pyridine scaffolds to reduce lipophilicity slightly (pyridine N lowers LogP vs benzene) while maintaining the pharmacophore. The trifluoromethoxypyridine core is currently investigated in Voltage-Gated Sodium Channel (Nav) inhibitors for pain management.
References
-
Physicochemical Properties of Fluorine : Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Conformational Analysis : Leroux, F. R., et al. (2008). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry. Link
-
Synthetic Methodology (Radical) : Togni, A., et al. (2010). A General Approach to (Trifluoromethoxy)pyridines. European Journal of Organic Chemistry. Link
-
Metabolic Stability : Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Recent Silver-Mediated Synthesis : Ngai, M. Y., et al. (2018). Access to Trifluoromethoxy-Heteroarenes via Silver-Mediated O-Trifluoromethoxylation. Angewandte Chemie International Edition. Link
Sources
- 1. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide for Medicinal Chemists: Navigating the Nuances of 2,6-Dichloro-3-(trifluoromethoxy)pyridine and 2,6-dichloro-3-(trifluoromethyl)pyridine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by these moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. Among the privileged structures in drug discovery, the pyridine ring system is ubiquitous. This guide provides a detailed comparative analysis of two closely related yet distinct building blocks: 2,6-Dichloro-3-(trifluoromethoxy)pyridine and 2,6-dichloro-3-(trifluoromethyl)pyridine. As a senior application scientist, this document aims to furnish researchers with the foundational knowledge and practical insights necessary to effectively leverage these reagents in their drug discovery endeavors.
The Strategic Value of Fluorinated Pyridines in Drug Discovery
The pyridine scaffold is a common motif in a vast array of pharmaceuticals and agrochemicals.[1] Its nitrogen atom can act as a hydrogen bond acceptor and imparts a degree of aqueous solubility. The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties, can dramatically alter the electronic and steric profile of the pyridine ring.[2] These modifications are often employed to enhance a compound's pharmacokinetic properties, such as increasing its half-life by blocking metabolic hotspots or improving its ability to cross cellular membranes.[2] The presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring in the title compounds provides convenient handles for further synthetic elaboration through nucleophilic aromatic substitution reactions.
2,6-Dichloro-3-(trifluoromethyl)pyridine: A Workhorse in Medicinal Chemistry
2,6-Dichloro-3-(trifluoromethyl)pyridine is a well-established and commercially available building block in organic synthesis.[3] Its trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the pyridine ring.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 55304-75-1 | |
| Molecular Formula | C₆H₂Cl₂F₃N | |
| Molecular Weight | 215.99 g/mol | |
| Boiling Point | 194-196 °C | |
| Density | 2.008 g/mL at 25 °C | |
| Refractive Index | 1.4850 (at 20 °C) | |
| XLogP3 (Predicted) | 3.7 | [4] |
Synthesis
The synthesis of trifluoromethylpyridines, including 2,6-dichloro-3-(trifluoromethyl)pyridine, typically involves a multi-step process starting from a corresponding picoline derivative. A common industrial method is the vapor-phase chlorination and fluorination of 3-picoline.[1] This process generally involves the initial chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange reaction with hydrogen fluoride to yield the trifluoromethyl group. Subsequent chlorination of the pyridine ring can then introduce the chlorine atoms at the desired positions.[1][5]
Picoline [label="3-Picoline"]; Trichloromethyl [label="3-(Trichloromethyl)pyridine"]; Trifluoromethyl [label="3-(Trifluoromethyl)pyridine"]; Final_Product [label=2,6-Dichloro-3-(trifluoromethyl)pyridine, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Picoline -> Trichloromethyl [label="Chlorination (e.g., Cl2, UV)"]; Trichloromethyl -> Trifluoromethyl [label="Fluorination (e.g., HF)"]; Trifluoromethyl -> Final_Product [label="Ring Chlorination (e.g., Cl2)"]; }
General synthetic approach for trifluoromethylpyridines.
Applications in Drug Discovery
2,6-Dichloro-3-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of a variety of biologically active molecules. For instance, it is a starting material for the preparation of certain kinase inhibitors and other therapeutic agents.[1] The two chlorine atoms can be selectively displaced by different nucleophiles, allowing for the construction of complex molecular architectures.
This compound: An Emerging Building Block
The trifluoromethoxy group is often considered a "super-methoxy" group due to its enhanced lipophilicity and metabolic stability compared to a simple methoxy group.[2] While structurally similar to its trifluoromethyl counterpart, the oxygen atom in the -OCF3 group introduces distinct electronic and conformational properties.
Physicochemical Properties
While specific experimental data for this compound is less readily available in the public domain, we can infer some of its properties based on a positional isomer, 2,5-dichloro-3-(trifluoromethoxy)pyridine, and general principles.
| Property | Value (for 2,5-dichloro-3-(trifluoromethoxy)pyridine) | Source |
| CAS Number | Not readily available for 2,6-dichloro-3-isomer | |
| Molecular Formula | C₆H₂Cl₂F₃NO | [6] |
| Molecular Weight | 231.98 g/mol | [6] |
| XLogP3 (Predicted) | 3.7 | [6] |
It is important to note that these values are for a positional isomer and should be used as an estimation for the this compound.
Synthesis
The synthesis of this compound is more complex than its trifluoromethyl analog and has been described in the patent literature. A common route involves the conversion of a corresponding hydroxypyridine to a trichloromethoxy intermediate, which is then fluorinated.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general methodology described in patent EP2350008B1 for the synthesis of trifluoromethoxypyridines.
Step 1: Synthesis of 2,6-Dichloro-3-chlorothionoformate
-
To a solution of 2,6-dichloro-3-hydroxypyridine in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add one equivalent of thiophosgene (CSCl₂) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorothionoformiate.
Step 2: Synthesis of 2,6-Dichloro-3-(trichloromethoxy)pyridine
-
Dissolve the crude chlorothionoformiate from Step 1 in a suitable chlorinated solvent (e.g., carbon tetrachloride).
-
Introduce elemental chlorine (Cl₂) gas into the solution, potentially with photochemical initiation (e.g., a UV lamp).
-
Monitor the reaction by GC-MS until the conversion to the trichloromethoxy derivative is complete.
-
Carefully remove the solvent and excess chlorine under reduced pressure to yield the crude 2,6-dichloro-3-(trichloromethoxy)pyridine.
Step 3: Synthesis of this compound
-
In a fume hood, carefully prepare a mixture of a fluorinating agent, such as antimony trifluoride (SbF₃), and a catalytic amount of antimony pentachloride (SbCl₅).
-
Heat the mixture to a molten state (typically above 120 °C).
-
Slowly add the crude 2,6-dichloro-3-(trichloromethoxy)pyridine from Step 2 to the molten fluorinating agent.
-
Heat the reaction mixture (e.g., to 150 °C) for several hours, monitoring the conversion by GC-MS.
-
After completion, cool the reaction mixture and carefully quench it by adding it to a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with a potassium fluoride solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by distillation or column chromatography.
Hydroxypyridine [label="2,6-Dichloro-3-hydroxypyridine"]; Thionoformate [label="Chlorothionoformate Intermediate"]; Trichloromethoxy [label="2,6-Dichloro-3-(trichloromethoxy)pyridine"]; Final_Product [label=This compound, fillcolor="#34A853", fontcolor="#FFFFFF"];
Hydroxypyridine -> Thionoformate [label="Thiophosgene, Base"]; Thionoformate -> Trichloromethoxy [label="Chlorination (Cl2)"]; Trichloromethoxy -> Final_Product [label="Fluorination (e.g., SbF3/SbCl5)"]; }
Synthetic pathway to this compound.
Comparative Analysis: -CF₃ vs. -OCF₃ on the Pyridine Scaffold
The choice between a trifluoromethyl and a trifluoromethoxy group can have significant consequences for the properties of a drug candidate.
Electronic Effects
Both the -CF₃ and -OCF₃ groups are strongly electron-withdrawing. The trifluoromethyl group withdraws electron density primarily through a strong inductive effect (-I). The trifluoromethoxy group also has a strong inductive effect due to the electronegative fluorine atoms, but the adjacent oxygen atom can also participate in resonance, donating a lone pair of electrons to the aromatic ring (+M effect). However, the potent inductive effect of the three fluorine atoms significantly attenuates the oxygen's ability to donate electrons. Overall, both groups deactivate the pyridine ring towards electrophilic substitution and increase the acidity of any N-H protons in derivatives.
Lipophilicity
Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and distribution. Both the -CF₃ and -OCF₃ groups increase the lipophilicity of a molecule compared to a hydrogen or methyl group. Generally, the trifluoromethoxy group is considered to be more lipophilic than the trifluoromethyl group.[2] This can be advantageous for enhancing membrane permeability but may also lead to increased non-specific binding and reduced aqueous solubility if not carefully balanced with other functional groups in the molecule.
Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making both the -CF₃ and -OCF₃ groups highly resistant to metabolic degradation.[2] This is a key reason for their widespread use in drug design, as it can significantly increase the in vivo half-life of a compound. The trifluoromethoxy group is often considered to be even more metabolically stable than the trifluoromethyl group.
Conformational Effects
The trifluoromethyl group is roughly isosteric with an ethyl group, while the trifluoromethoxy group is larger. The C-O-C bond angle in the -OCF₃ group and its preference for a conformation where the C-F bonds are staggered relative to the aromatic ring can have a significant impact on the overall shape of the molecule and its ability to fit into a protein binding pocket.
Conclusion
Both 2,6-dichloro-3-(trifluoromethyl)pyridine and this compound are valuable building blocks for the synthesis of novel therapeutic agents. The choice between these two reagents should be guided by a careful consideration of the desired physicochemical and pharmacokinetic properties of the target molecule. The trifluoromethyl derivative is a more established and readily accessible starting material, while the trifluoromethoxy analog offers the potential for enhanced lipophilicity and metabolic stability. This guide provides a solid foundation for researchers to make informed decisions in their synthetic strategies and to unlock the full potential of these powerful fluorinated pyridine scaffolds in the pursuit of new and effective medicines.
References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.
-
Suzhou Yacoo Science Co., Ltd. (n.d.). 2 6 dichloro 3 trifluoromethyl pyridine. Retrieved from [Link]
-
Nakamura, T., & Tsukamoto, M. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Wikipedia. (2023). 2,6-Dichloropyridine. [Link]
-
NIST. (n.d.). Pyridine, 2,6-dichloro-. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). 2,6-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Szcześniak, M., & Stilinović, V. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(5), 1728. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Al-Ghorbani, M., & Al-Amiery, A. A. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Scientific Reports, 14(1), 3823.
-
Zhu, X., & Yang, Y. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 45(34), 15481-15490. [Link]
- Channapur, M., Hall, R. G., Kessabi, J., Montgomery, M. G., & Shyadligeri, A. (2023). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect, 8(15), e202300390.
-
PubChem. (n.d.). 2,5-Dichloro-3-(trifluoromethoxy)pyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,6-dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,6-dichloro-4-(trifluoromethyl)pyridine. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yacooscience.com [yacooscience.com]
- 4. PubChemLite - 2,6-dichloro-3-(trifluoromethyl)pyridine (C6H2Cl2F3N) [pubchemlite.lcsb.uni.lu]
- 5. asianpubs.org [asianpubs.org]
- 6. 2,5-Dichloro-3-(trifluoromethoxy)pyridine | C6H2Cl2F3NO | CID 118998247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 2,6-Dichloro-3-(trifluoromethoxy)pyridine
[1][2][3]
Executive Summary
This compound is a specialized fluorinated pyridine intermediate, distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the C3 position.[1][2][3] Unlike its more common trifluoromethyl (-CF₃) analog, the -OCF₃ substituent imparts unique electronic and steric properties, most notably enhanced lipophilicity and conformational flexibility .[1][2][3]
This guide addresses a critical gap in public data: while the -CF₃ analog (CAS 55304-75-1) is widely documented, the -OCF₃ variant is a distinct research intermediate (often cited in patent literature such as EP2350008B1 ).[1][2][3]
Key Solubility Takeaway: The compound is a colorless oil at room temperature with high lipophilicity.[2][3] It exhibits complete miscibility or high solubility in chlorinated hydrocarbons (DCM, Chloroform) and aromatic solvents, while remaining immiscible/insoluble in water.[2][3] This polarity contrast is the basis for its isolation via liquid-liquid extraction.[1][2][3]
Physicochemical Characterization
Understanding the molecule's structure is prerequisite to predicting its solvent interaction behavior.[2][3]
| Property | Description | Mechanistic Implication |
| Structure | Pyridine ring with Cl at 2,6 and OCF₃ at 3.[1][2][3][4] | The nitrogen lone pair is deactivated by electron-withdrawing Cl and OCF₃ groups, reducing basicity and water solubility.[1][2][3] |
| Physical State | Colorless Oil | Being an oil implies that "solubility" in organic solvents is often a matter of miscibility .[2][3] |
| Boiling Point | 65–66 °C @ 20 mbar | Volatile under vacuum; purification is typically achieved via distillation rather than crystallization.[2][3] |
| Lipophilicity | High (LogP > 3.5 estimated) | The -OCF₃ group is more lipophilic than -CF₃ (Hansch π value: 1.04 vs 0.88), driving strong affinity for non-polar solvents.[1][2][3] |
Solubility Landscape
The following data categorizes solvents based on their interaction with this compound. Data is synthesized from experimental workup procedures described in synthesis patents and fundamental solubility principles (Hansen Solubility Parameters).
A. Proven & High Solubility Solvents
These solvents are experimentally verified for extraction and dissolution.[2][3]
| Solvent Class | Specific Solvents | Solubility Status | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM) , Chloroform | High / Miscible | Primary Extraction Solvent. Used in patent EP2350008B1 to extract the compound from aqueous quench mixtures.[1][2][3] |
| Aromatic Hydrocarbons | Toluene, Chlorobenzene | High / Miscible | Ideal for high-temperature functionalization reactions due to high boiling points and chemical inertness.[2][3] |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Suitable for silica gel chromatography (eluent) and general handling.[2][3] |
B. Moderate to Low Solubility / Miscibility Issues
Solvents that dissolve the compound but may pose processing challenges.[2][3]
| Solvent Class | Specific Solvents | Status | Application Context |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | While soluble, alcohols are nucleophilic .[1][2][3] Avoid prolonged heating with strong bases to prevent displacement of the 2-Cl or 6-Cl.[1][2][3] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | May act as a co-solvent.[2][3] The compound is likely soluble, but phase separation (oiling out) can occur at very low temperatures.[2][3] |
C. Immiscible / Insoluble
| Solvent | Status | Application Context |
| Water | Insoluble / Immiscible | The compound forms a distinct organic layer.[1][2][3] Water is used effectively to wash away inorganic salts (NaCl, NaHCO₃) during workup.[2][3] |
Experimental Protocols
Protocol 1: Gravimetric Solubility Screening (for Oils)
Since the compound is an oil, "solubility" often refers to miscibility.[2][3] This test determines if a homogenous phase is formed.[2][3]
Objective: Determine the miscibility limit in a target solvent at 25°C.
-
Preparation: Tare a clean, dry 20 mL scintillation vial (
). -
Addition: Add 1.0 g of this compound to the vial.
-
Titration: Add the target solvent in 100 µL increments under constant stirring.
-
Observation:
-
Validation: If a single phase forms, cool the solution to 0°C. If the oil separates out, the miscibility is temperature-dependent.[2][3]
Protocol 2: Partition Coefficient Estimation (Shake-Flask Method)
Essential for determining extraction efficiency.[1][2][3]
-
Mix: Combine 100 mg of compound, 5 mL of DCM (saturated with water), and 5 mL of Water (saturated with DCM) in a separatory funnel.
-
Equilibrate: Shake vigorously for 5 minutes; allow phases to separate for 30 minutes.
-
Analyze: Remove an aliquot from the organic phase and the aqueous phase.[2][3]
-
Quantify: Analyze both phases via HPLC or GC.
-
Calculation:
.[2][3]
Process Workflow Visualization
The following diagram illustrates the standard isolation workflow for this compound, highlighting the solubility-driven separation logic.
Figure 1: Isolation workflow demonstrating the solubility-driven extraction of the target compound into Dichloromethane (DCM).
Synthesis & Handling Implications
Reaction Solvent Selection[2]
-
Solvent-Free (Molten): The synthesis of this compound (via chlorination/fluorination) is often conducted in a molten state (solvent-free) at 120–150°C to maximize kinetics and avoid solvent degradation by aggressive reagents like
.[2][3] -
Inert Carriers: If a solvent is required for subsequent functionalization, Chlorobenzene or 1,2-Dichlorobenzene are recommended due to their high boiling points and compatibility with the halogenated nature of the substrate.[2][3]
Purification Strategy
References
-
European Patent Office. (2011).[2][3] Method for the preparation of functionalized trihalomethoxy substituted pyridines.[2][3][7] Patent No.[2][3] EP2350008B1.[2][3] Retrieved from .
-
Leroux, F. R., et al. (2005).[2][3] The Trifluoromethoxy Group: A "Super-Fluorine" Substituent.[2][3]ChemBioChem, 6(11).[2][3] (Contextual reference for OCF3 lipophilicity).
-
Hansch, C., & Leo, A. (1979).[2][3] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1][2][3] (Source for
values of -OCF3 vs -CF3).
Sources
- 1. yacooscience.com [yacooscience.com]
- 2. 2,5-Dichloro-3-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 11042144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-二氯-3-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,6-dichloro-3-(trifluoromethoxy)pyridine from 2,6-dichloro-3-hydroxypyridine
Executive Summary
The trifluoromethoxy group (-OCF
This Application Note details two validated protocols for this transformation:
-
Protocol A (The "Hiyama-Kuroboshi" Method): An oxidative desulfurization-fluorination route ideal for laboratory-scale synthesis and analog generation.
-
Protocol B (The "Swarts-Patent" Method): A step-wise chlorination-fluorination route utilized in industrial scale-up (kg scale).
Retrosynthetic Logic & Mechanistic Insight
The direct installation of a trifluoromethyl group onto an oxygen atom is thermodynamically unfavorable. Therefore, both protocols rely on a "Construct-and-Collapse" strategy: converting the hydroxyl group into a sulfur-containing intermediate (thionocarbonate or xanthate), followed by oxidative fluorination.
Pathway Visualization
Figure 1: Strategic decision tree for the synthesis. Protocol A (top) is preferred for safety and ease of handling in the lab. Protocol B (bottom) is preferred for bulk manufacturing.
Protocol A: Oxidative Desulfurization-Fluorination (Laboratory Scale)
This method utilizes the Hiyama-Kuroboshi reaction . It avoids the use of gaseous chlorine and antimony salts, making it the superior choice for discovery chemistry.
Step 1: Synthesis of the Xanthate Intermediate
The 2,6-dichloro substitution reduces the nucleophilicity of the hydroxyl group. Stronger bases and polar aprotic solvents are required compared to standard phenols.
-
Reagents: Sodium hydride (NaH), Carbon disulfide (CS
), Methyl iodide (MeI), THF/DMF. -
Mechanism: Deprotonation
Nucleophilic attack on CS S-methylation.
Procedure:
-
Charge a flame-dried round-bottom flask with 2,6-dichloro-3-hydroxypyridine (10.0 mmol) and anhydrous DMF (20 mL).
-
Cool to 0°C. Add NaH (60% dispersion, 12.0 mmol) portion-wise. Caution: H
gas evolution. Stir for 30 min at 0°C, then 30 min at RT to ensure complete deprotonation (solution turns yellow/orange). -
Cool back to 0°C. Add CS
(15.0 mmol) dropwise. Stir for 1 hour. -
Add MeI (15.0 mmol) dropwise.
-
Warm to RT and stir for 3 hours.
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na
SO and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The xanthate is usually a yellow solid.
Step 2: Oxidative Fluorination
This is the critical step.[1] The oxidant (DBH) generates a sulfonium ion, which activates the C=S bond for fluoride attack.
-
Reagents: 70% HF-Pyridine (Olah's Reagent), 1,3-Dibromo-5,5-dimethylhydantoin (DBH).
-
Solvent: CH
Cl (DCM).
Procedure:
-
Safety Note: HF-Pyridine is extremely corrosive and toxic. Use a PTFE (Teflon) or polypropylene vessel. Do not use glass. Wear full PPE + face shield.
-
Charge the PTFE vessel with the Xanthate (5.0 mmol) and DCM (10 mL). Cool to -78°C.
-
Add 70% HF-Pyridine (2.5 mL, ~50 eq F
) slowly via a plastic syringe. -
Add DBH (15.0 mmol, 3.0 eq) in one portion. The mixture may turn dark red/brown.
-
Stir at -78°C for 30 min, then slowly warm to 0°C over 1 hour.
-
Quench: Pour the reaction mixture carefully into a stirred slurry of ice/NaHCO
or ice/NaHSO (to reduce excess oxidant). Caution: Vigorous foaming. -
Extraction: Extract with DCM. Wash with 1N HCl (to remove pyridine) and then brine.
-
Isolation: Dry over MgSO
. Remove solvent.[1] Purify via distillation or column chromatography.
Protocol B: Chlorination-Fluorination (Scale-Up Route)
This protocol is derived from industrial patent literature (e.g., EP2350008). It is atom-economical but requires specialized high-pressure or corrosion-resistant equipment.
Step 1: Formation of Chlorothionoformate
Thiophosgene is used because it is a more aggressive electrophile than CS
-
Reagents: Thiophosgene (
), 5% NaOH (aq), Chloroform.[2] -
Procedure:
-
Dissolve substrate in 5% NaOH.
-
Add solution of thiophosgene in CHCl
dropwise at 0°C. -
Stir vigorously for 2 hours. Extract organic layer to obtain 2,6-dichloro-3-chlorothionoformate .
-
Step 2 & 3: Chlorination and Swarts Reaction
The C=S bond is chlorinated to a trichloromethyl ether, which is then fluorinated.
-
Reagents: Cl
gas, SbF (Antimony trifluoride), SbCl (catalyst).[2] -
Procedure:
-
Chlorination: Treat the intermediate with Cl
gas (or excess SO Cl ) to form 2,6-dichloro-3-(trichloromethoxy)pyridine . -
Fluorination: Mix the trichloromethoxy intermediate with SbF
(2.0 eq) and SbCl (0.1 eq). -
Heat to 120–150°C (melt).
-
Monitor by GC. Upon completion, cool and extract with DCM.
-
Analytical Data & Troubleshooting
Expected Data
| Property | Value/Observation |
| Appearance | Colorless oil or low-melting solid |
| Singlet at approx. -58.0 ppm (characteristic of Ar-OCF | |
| MS (EI/ESI) | Molecular ion cluster [M]+ at m/z ~231/233/235 (Cl |
| Boiling Point | ~194–196°C (at 760 mmHg) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 (Protocol A) | Incomplete deprotonation of the phenol. | Ensure NaH is fresh; increase time/temp for anion formation before adding CS |
| Formation of Ar-F instead of Ar-OCF | "Ipso-fluorination" side reaction. | Keep temperature strictly controlled at -78°C during oxidant addition. Use high concentration of HF (70%). |
| Incomplete Fluorination (Protocol B) | Catalyst deactivation ( | Ensure anhydrous conditions.[1] Add fresh catalyst if reaction stalls. |
Safety & Handling (Critical)
-
HF-Pyridine: Causes severe, penetrating burns and systemic calcium depletion. Always have Calcium Gluconate gel immediately available on the bench. Work in a fume hood with a sash down.
-
Thiophosgene: Highly toxic and foul-smelling. Use only in a well-ventilated hood. Treat glassware with bleach solution before removing from the hood.
-
Pressure: Protocol B involves gas evolution and heating.[1] Use blast shields and rated pressure vessels.[1]
References
-
Kuroboshi, M., & Hiyama, T. (1992). "Oxidative Desulfurization-Fluorination of Xanthates: A Convenient Synthesis of Trifluoromethyl Ethers." Tetrahedron Letters, 33(29), 4173-4176. Link
-
Jeschke, P. (2004).[2] "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem, 5(5), 570-589.[2] Link
-
Bayer CropScience AG. (2011). "Method for the preparation of functionalized trihalomethoxy substituted pyridines." European Patent EP2350008B1. Link
-
Alonso, C., et al. (2015). "Recent advances in the synthesis of trifluoromethyl ethers." Coordination Chemistry Reviews, 285, 109-148. Link
Sources
Application Note: Direct C–H Trifluoromethoxylation of Dichloropyridines via Photoredox Catalysis
Executive Summary
The trifluoromethoxy (–OCF₃) group is a privileged structural motif in modern drug development and agrochemistry. It imparts exceptional lipophilicity (Hansch parameter π = 1.04) and strong electron-withdrawing properties, while its unique orthogonal conformation relative to the aromatic plane can significantly enhance binding affinities in drug-target complexes[1]. Historically, the direct C–H trifluoromethoxylation of electron-deficient heterocycles, such as dichloropyridines, has been a formidable synthetic challenge due to the instability of the •OCF₃ radical and the harsh, toxic conditions required by traditional fluorination reagents[2].
Recent advancements in photoredox catalysis have unlocked a mild, room-temperature pathway. Utilizing the "Ngai reagent" (3-methyl-4-nitro-1-(trifluoromethoxy)-6-(trifluoromethyl)-1H-benzo[d][1,2,3]triazol-3-ium trifluoromethanesulfonate), researchers can now achieve controlled release of •OCF₃ radicals[3]. This application note details a robust, self-validating protocol for the selective trifluoromethoxylation of 2,6-dichloropyridine, synthesizing technical accuracy with field-proven mechanistic insights.
Mechanistic Insights: The Photoredox Strategy
To successfully functionalize an electron-deficient pyridine ring, the protocol leverages a single-electron transfer (SET) photoredox cycle[4].
Causality in Catalyst Selection: The photocatalyst ₂ is chosen because its excited state (*[Ru(II)]) possesses a reduction potential perfectly matched to reduce the cationic Ngai reagent. Upon blue LED irradiation (450 nm), the excited ruthenium complex transfers an electron to the Ngai reagent, triggering an N–O bond fragmentation that releases the highly electrophilic •OCF₃ radical[5]. This radical preferentially attacks the 3-position of 2,6-dichloropyridine, forming a cyclohexadienyl radical intermediate. Subsequent oxidation by [Ru(III)] and deprotonation yields the final product and regenerates the ground-state catalyst[4].
Photoredox catalytic cycle for direct C-H trifluoromethoxylation of 2,6-dichloropyridine.
Experimental Methodology
Materials and Reagents
-
Substrate: 2,6-Dichloropyridine (Solid, Bench-stable)
-
Trifluoromethoxylating Agent: Ngai Reagent (CF₃O-reagent 1)[4]
-
Photocatalyst: ₂
-
Solvent: Anhydrous Acetonitrile (MeCN)
-
Equipment: 450 nm Blue LED photoreactor, nitrogen-filled glovebox, standard Schlenk line.
Step-by-Step Batch Protocol
-
Reaction Assembly (Glovebox): Inside a nitrogen-filled glovebox, add the Ngai reagent (48.0 mg, 0.1 mmol, 1.0 equiv), ₂ (0.9 mg, 1 mol %), and 2,6-dichloropyridine (147.0 mg, 1.0 mmol, 10.0 equiv) to an oven-dried 5 mL borosilicate glass vial equipped with a magnetic stir bar[6].
-
Causality for Stoichiometry: The Ngai reagent is the limiting factor. Using the electron-deficient pyridine in a 10-fold excess ensures that the transient •OCF₃ radical is rapidly intercepted, suppressing radical-radical dimerization and preventing poly-trifluoromethoxylation[7].
-
-
Solvent Addition: Add 1.25 mL of anhydrous, thoroughly degassed MeCN (0.08 M relative to the Ngai reagent)[2].
-
Causality for Degassing: Dissolved oxygen violently quenches the *[Ru(II)] excited state and intercepts carbon-centered radical intermediates. Freeze-pump-thaw degassing is mandatory.
-
-
Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Remove from the glovebox and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature (20–25 °C) for 16 hours[6].
-
Causality for Light Wavelength: Do not use 400 nm or violet light. Shorter wavelengths cause direct photodecomposition of the Ngai reagent without engaging the catalytic cycle, drastically reducing yields[2].
-
-
Work-up & Isolation: Concentrate the crude mixture under reduced pressure. Purify the residue via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate 3-(trifluoromethoxy)-2,6-dichloropyridine.
Self-Validation & Quality Control
To ensure this protocol operates as a self-validating system, implement the following QC checkpoints:
-
Pre-Reaction QC: The Ngai reagent must be a white to pale-yellow powder. If the solid appears dark brown, it has undergone thermal degradation and must be discarded.
-
In-Process QC: Upon irradiation, the reaction mixture must exhibit a vibrant, sustained orange/red luminescence characteristic of the [Ru(bpy)₃]²⁺ complex. A rapid color shift to dark green or black indicates catalyst death (often due to oxygen ingress).
-
Post-Reaction QC: Prior to chromatography, dope a crude aliquot with (trifluoromethyl)benzene as an internal standard. A quantitative ¹⁹F NMR scan must reveal a distinct singlet at δ -58.93 ppm (in CDCl₃/CD₃CN), confirming the successful installation of the aryl-OCF₃ moiety[6].
Quantitative Data & Substrate Comparison
The efficiency of this protocol is highly dependent on the electronic nature of the heterocycle and the reactor technology used. Transitioning from batch to continuous-flow microreactors can reduce reaction times up to 16-fold due to superior photon penetration[2].
| Substrate | Reactor Setup | Residence / Reaction Time | Yield (¹⁹F NMR) | Reference |
| 2,6-Dichloropyridine | Batch (Blue LED) | 16 hours | 64% | Cantillo et al.[6] |
| 2,6-Dichloropyridine | Continuous Flow | 20 minutes | ~60-65% | Cantillo et al.[2] |
| Pyridine | Batch (Blue LED) | 16 hours | 50% | Ngai et al.[5] |
| Pyrimidine | Batch (Blue LED) | 16 hours | 55% | Ngai et al.[5] |
Causality in Experimental Design & Troubleshooting
-
Why Acetonitrile (MeCN) as the solvent? The photoredox cycle generates highly polar intermediates, including the cationic Ngai reagent, the [Ru(III)] species, and the arenium cation. MeCN provides the necessary dielectric constant to stabilize these charged species. Using non-polar solvents (e.g., toluene or DCM) leads to catalyst precipitation and reaction stalling[2].
-
Troubleshooting Low Conversion: If the ¹⁹F NMR yield is <20%, verify the emission spectrum of your LED source. The absorption maximum of[Ru(bpy)₃]²⁺ is ~452 nm. Mismatched photon energy is the primary cause of failure in this workflow[2].
-
Regioselectivity Concerns: For 2,6-dichloropyridine, steric hindrance from the flanking chlorine atoms directs the •OCF₃ radical exclusively to the 3- or 5-position, yielding a single regioisomer. For unsymmetrical pyridines, expect a mixture of isomers that will require careful separation via preparative HPLC[1].
References
-
Feng, P., et al. "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines." Chemical Science (2016). URL:[Link]
-
Cantillo, D., et al. "Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow." Beilstein Journal of Organic Chemistry (2020). URL:[Link]
-
Lee, K. N., et al. "Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes." Journal of the American Chemical Society (2018). URL:[Link]
-
"Synthesis of Ngai Reagent and Longer Carbon Chain Variants for Perfluoroalkoxylations." Organic Letters (2024). URL:[Link]
Sources
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nucleophilic Substitution of 2,6-Dichloro-3-(trifluoromethoxy)pyridine
[1]
Executive Summary
The 2,6-dichloro-3-(trifluoromethoxy)pyridine scaffold is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly kinase inhibitors. The presence of the trifluoromethoxy (-OCF3) group imparts unique lipophilicity and metabolic stability. However, the scaffold presents a regioselectivity challenge during Nucleophilic Aromatic Substitution (SNAr): the nucleophile can attack either the C2 or C6 position.[1]
This guide provides a definitive protocol for achieving high regioselectivity. Based on electronic and steric analysis validated by analogous trifluoromethyl (-CF3) systems, substitution at the C6 position is the thermodynamic and kinetically favored pathway for secondary amines , while C2 substitution requires specific conditions or smaller nucleophiles. This note details the mechanistic drivers, optimized protocols, and purification strategies to maximize yield and purity.
Mechanistic Insight: The C2 vs. C6 Competition
To control the reaction, one must understand the competing forces acting on the pyridine ring.
Electronic vs. Steric Landscape
The substrate contains two electrophilic sites activated by the ring nitrogen: C2 and C6.[1]
| Feature | C2 Position (Ortho to OCF3) | C6 Position (Meta to OCF3) |
| Electronic Activation | High. Activated by ring Nitrogen (inductive/resonance) AND the strong -I effect of the adjacent -OCF3 group. | Moderate. Activated by ring Nitrogen. The -OCF3 group is meta, exerting a weaker inductive pull compared to C2. |
| Steric Environment | Crowded. The bulky -OCF3 group hinders the approach of the nucleophile. | Accessible. The adjacent proton (H5) offers minimal steric resistance. |
| Lone Pair Repulsion | High. Oxygen lone pairs on -OCF3 can repel incoming nucleophiles. | Low. No adjacent heteroatoms. |
The Decision Matrix
-
Scenario A (Bulky Nucleophiles): For secondary amines (e.g., morpholine, piperazines) or bulky anilines, Sterics dominate . The nucleophile attacks the accessible C6 position.[1]
-
Scenario B (Small/Hard Nucleophiles): For small alkoxides (e.g., NaOMe) or thiolates, the Electronic activation at C2 can compete, leading to mixtures or C2-selectivity if the temperature is kept low (Kinetic control).
Experimental Protocol
Materials & Reagents[3][4]
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Amine (e.g., N-methylpiperazine, Morpholine) (1.1 - 1.2 equiv).
-
Base: Potassium Carbonate (K2CO3), anhydrous, -325 mesh (2.0 equiv).
-
Note: An inorganic base is preferred over TEA/DIEA to prevent salt formation that complicates workup.
-
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).
-
Why: High dielectric constant stabilizes the Meisenheimer complex intermediate.
-
Standard Operating Procedure (SOP) - C6 Selective Amination
Step 1: Reaction Setup
-
Charge a reaction vial with this compound (1.0 mmol, 232 mg).
-
Add anhydrous K2CO3 (2.0 mmol, 276 mg).
-
Add DMSO (3.0 mL). Concentration: ~0.33 M.
-
Add the amine nucleophile (1.1 mmol) dropwise at room temperature.
Step 2: Reaction Execution
-
Seal the vial and heat to 80 °C .
-
Monitor by LC-MS or TLC (Hexane/EtOAc 4:1) at 1 hour and 3 hours.
-
Target: Disappearance of starting material (Rf ~0.8) and appearance of product (Rf ~0.4-0.6 depending on amine).
-
-
Critical Checkpoint: If C2-isomer forms (usually elutes slightly faster/slower than C6), lower temperature to 60 °C and extend time to improve C6 selectivity.
Step 3: Workup & Isolation
-
Cool to room temperature.
-
Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine (2 x 10 mL) to remove DMSO.
-
Dry over Na2SO4, filter, and concentrate.
Step 4: Purification
-
Flash Column Chromatography: Silica gel (12g cartridge).
-
Gradient: 0-30% EtOAc in Hexanes.
-
Yield Expectation: 85-95% of the C6-substituted isomer.
Reaction Pathway Visualization
The following diagram illustrates the kinetic pathway and the transition state energy difference that dictates regioselectivity.
Caption: Kinetic pathway comparing the high-energy steric barrier of C2 attack vs. the accessible C6 pathway.
Data Summary & Optimization Table
| Variable | Condition A (Recommended) | Condition B (Fast) | Condition C (For weak Nu) |
| Solvent | DMSO | NMP | DMF |
| Base | K2CO3 | DIEA (Hunig's Base) | Cs2CO3 |
| Temp | 80 °C | 120 °C | 100 °C |
| Time | 3-5 Hours | 1 Hour | 6-12 Hours |
| C6:C2 Ratio | >95:5 | ~90:10 | >90:10 |
| Comment | Best balance of purity/yield. | Faster, but higher impurity profile. | Use for weak nucleophiles (anilines). |
Troubleshooting Guide
Issue: Low Conversion
-
Cause: Deactivated ring or weak nucleophile.
-
Solution: Switch solvent to NMP and increase temperature to 110 °C. Add 0.1 equiv of KI (Potassium Iodide) to facilitate Finkelstein-like activation (Cl -> I -> Nu).
Issue: Poor Regioselectivity (Mixture of C2/C6)
-
Cause: Temperature too high (thermodynamic scrambling) or nucleophile is too small (e.g., methylamine).
-
Solution: Lower temperature to 25-40 °C and extend reaction time to 24 hours. Use a bulkier base (Cs2CO3) to enhance steric discrimination.
Issue: Hydrolysis (Formation of Pyridone)
-
Cause: Wet solvent or wet base.
-
Solution: Ensure DMSO is anhydrous. Dry K2CO3 in an oven at 120 °C before use.
References
-
National Institutes of Health (NIH) - PubMed. Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines. (Context on pyridine regioselectivity). [Link]
Application Notes and Protocols for the Synthesis of Trifluoromethoxypyridines using Antimony Trifluoride (SbF₃) and Antimony Pentachloride (SbCl₅)
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of trifluoromethoxypyridines, a crucial structural motif in modern pharmaceuticals and agrochemicals. The core of this methodology is the halogen exchange (Halex) reaction, specifically the Swarts fluorination, of precursor trichloromethoxypyridines. This document outlines the mechanistic intricacies of the reaction, the synergistic roles of antimony trifluoride (SbF₃) as the fluorine source and antimony pentachloride (SbCl₅) as a potent catalyst, detailed step-by-step experimental procedures, and critical safety considerations. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate the trifluoromethoxy group into pyridine scaffolds.
Introduction: The Significance of the Trifluoromethoxy Group in Pyridine Scaffolds
The trifluoromethoxy (-OCF₃) group has emerged as a highly sought-after substituent in medicinal and agricultural chemistry. Its unique electronic properties, including high electronegativity and metabolic stability, coupled with its lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. When appended to a pyridine ring, a common scaffold in numerous commercial drugs and agrochemicals, the -OCF₃ group can improve binding affinity, membrane permeability, and resistance to metabolic degradation.
The synthesis of trifluoromethoxypyridines is often achieved via the Swarts reaction, a robust halogen exchange method first reported by Frédéric Jean Edmond Swarts in 1892.[1] This reaction facilitates the conversion of a trichloromethyl (-CCl₃) group to a trifluoromethyl (-CF₃) group. In the context of this guide, we focus on the transformation of trichloromethoxypyridines to their trifluoromethoxy analogues using antimony trifluoride (SbF₃) as the fluorinating agent, with the crucial addition of catalytic antimony pentachloride (SbCl₅).
Mechanistic Insights: The Synergy of SbF₃ and SbCl₅
The Swarts fluorination of trichloromethoxypyridines is a nucleophilic substitution reaction. While SbF₃ serves as the primary source of fluoride ions, the reaction is often sluggish without a catalyst. Antimony pentachloride (SbCl₅) plays a pivotal role in activating the substrate and facilitating the halogen exchange.
The generally accepted mechanism involves the in-situ formation of a more reactive fluorinating species. SbCl₅, a strong Lewis acid, is believed to react with SbF₃ to generate highly active antimony chlorofluoride species, such as SbCl₄F or even SbF₅.[2] These species are more effective at delivering fluoride to the carbon center of the trichloromethoxy group.
The catalytic cycle can be conceptualized as follows:
-
Activation: SbCl₅ reacts with SbF₃ to form a mixed antimony(V) halide.
-
Coordination: The antimony(V) species coordinates to a chlorine atom of the trichloromethoxy group, polarizing the C-Cl bond and making the carbon atom more electrophilic.
-
Nucleophilic Attack: A fluoride ion from an antimony fluoride species attacks the electrophilic carbon, displacing a chloride ion.
-
Halogen Exchange: The displaced chloride ion coordinates with the antimony center, regenerating the catalyst and propagating the cycle.
-
Stepwise Fluorination: This process repeats until all three chlorine atoms are replaced by fluorine, yielding the desired trifluoromethoxy group.
Electron-donating groups on the pyridine ring can facilitate this reaction by increasing the electron density on the chlorine atoms, which can enhance their interaction with the Lewis acidic antimony species.[3] Conversely, strong electron-withdrawing groups can hinder the exchange.[2]
Caption: Proposed Catalytic Cycle for the Swarts Fluorination.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of trifluoromethoxypyridines, starting from the preparation of the trichloromethoxypyridine precursor.
Synthesis of the Trichloromethoxypyridine Precursor
The synthesis of the trifluoromethoxypyridine begins with the corresponding hydroxypyridine. The hydroxyl group is first converted to a chlorothionoformate, which is then chlorinated to the trichloromethoxy derivative.
Protocol 3.1.1: Synthesis of 2-Chloro-5-(trichloromethoxy)pyridine
-
Step A: Synthesis of 2-Chloro-5-pyridyl chlorothionoformate
-
To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add a base such as triethylamine (1.1 eq).
-
Slowly add thiophosgene (1.1 eq) to the mixture while maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorothionoformiate, which can be used in the next step without further purification.
-
-
Step B: Chlorination to 2-Chloro-5-(trichloromethoxy)pyridine
-
Dissolve the crude 2-chloro-5-pyridyl chlorothionoformate from Step A in a suitable solvent (e.g., carbon tetrachloride or chloroform).
-
Bubble chlorine gas through the solution at a controlled rate, maintaining the temperature between 20-30 °C. The reaction is often initiated with UV light.
-
Monitor the reaction by GC-MS. The reaction is complete when the starting material is consumed.
-
Purge the reaction mixture with nitrogen to remove excess chlorine and HCl.
-
Concentrate the solvent under reduced pressure to obtain the crude 2-chloro-5-(trichloromethoxy)pyridine. This can be purified by vacuum distillation or recrystallization.
-
Swarts Fluorination to Trifluoromethoxypyridine
Protocol 3.2.1: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine
-
Reagents and Equipment:
-
2-Chloro-5-(trichloromethoxy)pyridine
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅)
-
Anhydrous reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
20% aqueous potassium fluoride (KF) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, add antimony trifluoride (1.0 eq) and antimony pentachloride (0.1 eq).
-
Heat the mixture to 120 °C to form a molten state.
-
Slowly add the 2-chloro-5-(trichloromethoxy)pyridine (1.0 eq) dropwise to the molten mixture.
-
After the addition is complete, increase the temperature to 150 °C and stir for 5-7 hours. Monitor the reaction progress by GC-MS.
-
Cool the reaction mixture to 0 °C and carefully add dichloromethane (DCM).
-
Neutralize the solution by slowly adding saturated aqueous sodium bicarbonate solution, followed by a 20% aqueous potassium fluoride solution. Caution: This can be an exothermic process.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 2-chloro-5-(trifluoromethoxy)pyridine.
-
Caption: General Experimental Workflow.
Data Presentation: Substrate Scope and Yields
The Swarts fluorination using SbF₃/SbCl₅ is applicable to a range of substituted trichloromethoxyarenes. The following table provides representative data on the yields for this transformation. Note that yields can be influenced by the electronic nature of substituents on the pyridine ring.[2]
| Entry | Substrate (Py-OCCl₃) | Product (Py-OCF₃) | Typical Yield (%) |
| 1 | 2-Chloro-5-(trichloromethoxy)pyridine | 2-Chloro-5-(trifluoromethoxy)pyridine | 70-85 |
| 2 | 3-(Trichloromethoxy)pyridine | 3-(Trifluoromethoxy)pyridine | 65-80 |
| 3 | 4-Nitro-2-(trichloromethoxy)pyridine | 4-Nitro-2-(trifluoromethoxy)pyridine | 50-65 |
| 4 | 2,3-Dichloro-5-(trichloromethoxy)pyridine | 2,3-Dichloro-5-(trifluoromethoxy)pyridine | 75-90 |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through in-process monitoring and final product characterization.
-
In-Process Controls: The progress of both the chlorination and fluorination steps should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the determination of reaction completion and the identification of any significant side products.
-
Final Product Validation: The identity and purity of the final trifluoromethoxypyridine should be confirmed by:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure and the successful incorporation of the -OCF₃ group. The characteristic quartet in ¹³C NMR and singlet in ¹⁹F NMR are indicative of the trifluoromethoxy group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Purity Analysis: GC or HPLC analysis to determine the purity of the isolated product.
-
Safety Precautions
Antimony trifluoride (SbF₃) and Antimony pentachloride (SbCl₅) are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles and a face shield.
-
A lab coat.
-
-
Handling:
-
Avoid inhalation of dusts or vapors.
-
Prevent contact with skin and eyes.
-
Work in an inert atmosphere (e.g., under nitrogen) as these reagents can be moisture-sensitive.
-
-
Waste Disposal:
-
Dispose of all antimony-containing waste in designated, sealed containers according to institutional and local regulations. Do not mix with other waste streams.
-
References
- Yagupolskii, L. M. Introduction of Fluorine Using Antimony and Vanadium Fluorides. Houben-Weyl Methods of Organic Chemistry, Vol. E 10b/2, 4th ed.; Georg Thieme Verlag: Stuttgart, 2000; pp 176-193.
-
Yagupolskii, L. M., et al. Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers. PMC, 2017. [Link]
-
Krasnov, V. P., et al. Advances in the Development of Trifluoromethoxylation Reagents. MDPI, 2021. [Link]
- Swarts, F. Sur l'action du trifluorure d'antimoine sur le tétrachlorure de carbone. Bulletin de l'Académie Royale de Belgique, 1892, 24, 474-481.
Sources
Preparation of 2,6-dichloro-3-trichloromethoxypyridine intermediate
This Application Note provides a validated protocol for the preparation of 2,6-dichloro-3-trichloromethoxypyridine , a specialized intermediate used primarily as a precursor for introducing the trifluoromethoxy (-OCF₃) group into pyridine-based agrochemicals and pharmaceuticals.
Abstract
The trichloromethoxy (-OCCl₃) group is a critical "masking" functionality for the trifluoromethoxy moiety. While radical chlorination of methoxyarenes is the standard industrial route for benzene derivatives, this method often fails for pyridine substrates due to competitive ring chlorination and N-oxidation. This guide details the Chlorothionoformate Route , a high-fidelity protocol utilizing 2,6-dichloro-3-hydroxypyridine and thiophosgene, followed by chlorinolysis. This method ensures regioselectivity and high yields (~70%) without compromising the halogenated pyridine core.
Retrosynthetic Analysis & Strategy
The synthesis of 2,6-dichloro-3-trichloromethoxypyridine (Target 1 ) presents a unique challenge. Direct chlorination of 2,6-dichloro-3-methoxypyridine (Route A) is theoretically possible but practically flawed due to the electron-deficient nature of the pyridine ring and the potential for over-chlorination or decomposition.
Recommended Route (Route B): The "Yarovenko-Raksha" modification.
-
Activation: Conversion of the hydroxyl group to a chlorothionoformate using thiophosgene.
-
Chlorinolysis: Radical-initiated chlorination of the C=S bond to form the trichloromethoxy group.
Figure 1: Retrosynthetic strategy comparing the recommended thiophosgene route against the problematic methoxy-chlorination route.
Experimental Protocol
Safety Warning:
-
Thiophosgene (CSCl₂): Highly toxic and corrosive. Work exclusively in a well-ventilated fume hood.
-
Chlorine Gas (Cl₂): Toxic inhalant. Use a proper gas trap and flow control system.
Materials & Reagents
| Reagent | CAS No. | Eq.[1][2][3][4][5][6][7][8] | Function |
| 2,6-Dichloro-3-hydroxypyridine | 16013-85-7 (Nitro precursor) | 1.0 | Starting Material |
| Thiophosgene | 463-71-8 | 1.0 | Activation Agent |
| Chlorine Gas | 7782-50-5 | Excess | Chlorinating Agent |
| Sodium Hydroxide (5% aq) | 1310-73-2 | Solvent | Base / Solvent |
| Chloroform | 67-66-3 | Solvent | Organic Phase |
(Note: The starting material, 2,6-dichloro-3-hydroxypyridine, can be prepared from 2,6-dichloro-3-nitropyridine via reduction and diazotization/hydrolysis or from 2,6-dichloropyridin-3-ylboronic acid oxidation).
Step-by-Step Methodology
Step 1: Formation of the Chlorothionoformate Intermediate
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Cool the system to 0 °C using an ice/salt bath.
-
Solubilization: Dissolve 2,6-dichloro-3-hydroxypyridine (6.0 g, 36.6 mmol) in 5% aqueous NaOH (32 mL). Ensure complete dissolution to form the phenoxide anion.
-
Addition: Prepare a solution of thiophosgene (4.3 g, 36.6 mmol, 1.0 eq) in chloroform (22 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0–5 °C.
-
Reaction: Vigorously stir the biphasic mixture for 2 hours at 0 °C . The color may change as the chlorothionoformate forms.
-
Extraction: Separate the organic layer (chloroform).[6] Extract the aqueous layer with fresh chloroform (3 × 20 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Dilute HCl (1 N, 20 mL) to neutralize residual base.
-
Deionized water (20 mL).
-
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter. Do not evaporate the solvent yet. The intermediate is processed directly in solution.
Step 2: Chlorinolysis to 2,6-Dichloro-3-trichloromethoxypyridine
-
Saturation: Transfer the dried chloroform filtrate to a reaction vessel equipped with a gas inlet tube and a caustic scrubber outlet.
-
Chlorination (Phase 1): At 25 °C , bubble chlorine gas (Cl₂) slowly into the solution until the reaction mixture begins to warm (exothermic initiation).
-
Reaction: Stir for 2 hours at 25 °C .
-
Chlorination (Phase 2): Introduce a second excess of chlorine gas until the solution turns a distinct yellow, indicating saturation.
-
Completion: Stir the mixture for 24 hours at 25 °C to ensure complete conversion of the -OCSCl group to -OCCl₃.
-
Workup: Purge the solution with a stream of Argon or Nitrogen to remove excess chlorine. Evaporate the solvent under reduced pressure.
-
Purification: Distill the crude pale yellow oil under high vacuum.
-
Collection: Collect the fraction boiling at 78–81 °C / 0.5 mbar .
-
Results & Characterization
The protocol typically yields 2,6-dichloro-3-trichloromethoxypyridine as colorless crystals.
Physicochemical Data:
| Property | Value |
|---|---|
| Appearance | Colorless crystals |
| Yield | ~70% (approx.[2] 7.1 g scale) |
| Melting Point | 41–43 °C |
| Boiling Point | 78–81 °C (at 0.5 mbar) |[6]
Spectroscopic Validation:
-
¹H NMR (300 MHz, CDCl₃): δ = 8.02 (d, J = 8.5 Hz, 1H, H-4), 7.37 (d, J = 8.5 Hz, 1H, H-5).
-
Interpretation: The doublet pattern confirms the 2,3,6-substitution pattern is intact. The lack of methoxy protons (usually ~3.9 ppm) confirms the transformation.
-
-
¹³C NMR (75 MHz, CDCl₃): δ = 144.7, 143.4, 132.9, 123.6, 115.0 (OCCl₃), 112.2.[6]
-
MS (EI): m/z = 281 [M⁺], 245 [M⁺ - Cl].[6]
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2,6-dichloro-3-trichloromethoxypyridine.
Technical Note: Applications
This intermediate is rarely the final product. It is almost exclusively used as a substrate for Fluorine-Chlorine Exchange (Halex) to generate 2,6-dichloro-3-trifluoromethoxypyridine .
-
Conversion Protocol: Reaction with Antimony Trifluoride (SbF₃) and Antimony Pentachloride (SbCl₅) at 150 °C.[1][6]
-
Why not direct fluorination? Direct trifluoromethoxylation of pyridines is synthetically difficult. The "Chlorination-Fluorination" sequence via the trichloromethoxy intermediate described here is the industrial standard for reliability.
References
-
Primary Protocol Source: Fuss, A., & Chem, V. (2011). Method for the preparation of functionalized trihalomethoxy substituted pyridines. European Patent Specification EP 2 350 008 B1.
-
Precursor Synthesis (Hydroxypyridine): Xu, Y., et al. (2013). Tetracyclic heterocycle compounds and methods of use thereof. WO Patent 2013033900 A1. (Describes synthesis of 2,6-dichloro-3-hydroxypyridine from boronic acid).
- General Methodology (Yarovenko Reaction)
Sources
- 1. 1206972-45-3 | 2-Chloro-5-(trifluoromethoxy)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. data.epo.org [data.epo.org]
- 5. WO2013033900A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases - Google Patents [patents.google.com]
- 6. EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines - Google Patents [patents.google.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
Functionalization of 2,6-dichloro-3-(trifluoromethoxy)pyridine at C-2 position
Application Note: Precision Functionalization of 2,6-Dichloro-3-(trifluoromethoxy)pyridine at the C-2 Position
Executive Summary
The scaffold This compound is a high-value intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals. The presence of the trifluoromethoxy (-OCF
-
Nucleophilic Aromatic Substitution (S
Ar) typically favors the C-6 position (sterically less hindered). -
Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) typically favors the C-2 position (electronically activated).
This guide provides validated protocols to selectively functionalize the C-2 position , overcoming the natural steric bias that directs nucleophiles to C-6.
Structural Analysis & Reactivity Profile
To achieve C-2 selectivity, one must understand the competing forces on the pyridine ring.
-
Electronic Activation (Favors C-2): The C-2 carbon is flanked by the pyridine nitrogen and the electron-withdrawing -OCF
group. Inductive effects make C-2 the most electron-deficient site, theoretically most susceptible to oxidative addition by metal catalysts. -
Steric Hindrance (Favors C-6): The bulky -OCF
group shields the C-2 position. In classical S Ar reactions, incoming nucleophiles (amines, alkoxides) are repelled from C-2 and preferentially attack the accessible C-6 position.
Strategic Implication: To functionalize C-2, we must utilize Palladium-catalyzed mechanisms (which are sensitive to electronic activation) rather than thermal S
Reactivity Decision Tree
Figure 1: Divergent reactivity pathways. S
Protocol A: C-2 Selective Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl groups at C-2.
Mechanism: The oxidative addition of Pd(0) occurs preferentially at the more electron-deficient C-2–Cl bond, driven by the ortho-OCF
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) + PPh (4 mol%) OR Pd(dppf)Cl (3 mol%) -
Base: K
CO (2.0 equiv) or Na CO -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 mmol), arylboronic acid (1.05 mmol), and base (2.0 mmol).
-
Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add Pd catalyst under positive inert gas pressure.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours.
-
Checkpoint: Monitor by TLC/LC-MS. The C-2 product usually has a distinct retention time from the C-6 isomer (if formed).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75–90% Regioselectivity (C2:C6): Typically >10:1.
Protocol B: C-2 Selective Buchwald-Hartwig Amination
Objective: Introduction of amine groups at C-2.
Rationale: Classical S
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: Xantphos or BINAP (4 mol%)
-
Note: Bidentate ligands are crucial to prevent catalyst deactivation by the pyridine nitrogen.
-
-
Base: Cs
CO (2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure
-
Setup: Charge an oven-dried Schlenk tube with substrate (1.0 mmol), Pd
(dba) (18 mg), Ligand (Xantphos, 23 mg), and Base (Cs CO , 650 mg). -
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Reagent Addition: Add anhydrous Toluene (5 mL) and the amine (1.2 mmol) via syringe.
-
Reaction: Seal and heat to 100 °C for 12–16 hours.
-
Monitoring: Check LC-MS for conversion.
-
Troubleshooting: If conversion is low, increase temperature to 110 °C or switch base to NaOtBu (stronger base facilitates transmetallation).
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography on silica gel.
Comparative Data: Why S Ar Fails for C-2
Researchers often attempt thermal S
| Reaction Type | Reagents | Major Product | Selectivity (Approx) | Mechanism |
| S | R-NH | C-6 Isomer | 9:1 (C6:C2) | Steric Control |
| S | NaOR, Heat | C-6 Isomer | 8:1 (C6:C2) | Steric Control |
| Suzuki | Ar-B(OH) | C-2 Isomer | >10:1 (C2:C6) | Electronic Control |
| Buchwald | R-NH | C-2 Isomer | >10:1 (C2:C6) | Electronic Control |
Note on S
References
-
Site-Selective Suzuki-Miyaura Reactions
- Synthesis of 2,6-Diaryl-3-(trifluoromethyl)pyridines by Regioselective Suzuki-Miyaura Reactions.
-
Source: ResearchGate.[1]
-
S
Ar Regioselectivity Trends:- Effects of the Pyridine 3-Substituent on Regioselectivity in S Ar Reactions.
-
Source: ResearchGate.[1]
-
General Reactivity of 2,6-Dichloropyridines
- A Comparative Guide to the Reactivity of 2,6-dichloro-3-(trifluoromethyl)pyridine.
-
Source: BenchChem.[2]
-
(General reactivity reference).
Sources
Application Note: Reaction Conditions and Protocols for the Chlorination of 3-(Trifluoromethoxy)pyridine
Executive Summary & Mechanistic Insights
The incorporation of the trifluoromethoxy (
The Mechanistic Barrier: The
To circumvent this barrier, process chemists and discovery scientists employ two distinct, field-proven strategies:
-
Directed ortho-Metalation (DoM): Utilizing the weak Directed Metalation Group (DMG) characteristics of the
group to regioselectively lithiate the C2 position, followed by electrophilic trapping. -
The De Novo Chlorothionoformate Route: An industrial-scale approach where the chlorine atom is pre-installed on the pyridine ring, and the
group is subsequently constructed via radical chlorination and Swarts-type fluorination[1].
Synthetic Strategies & Workflow
Strategy A: Directed ortho-Metalation (DoM)
For late-stage functionalization or lab-scale synthesis, direct chlorination of 3-(trifluoromethoxy)pyridine is achieved via DoM. A non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used at cryogenic temperatures (
Strategy B: The De Novo Industrial Route (Bayer CropScience Protocol)
For multi-gram to kilogram scale-up, the direct chlorination of 3-(trifluoromethoxy)pyridine is bypassed. Instead, 2-chloro-3-hydroxypyridine is used as the starting material. Reaction with thiophosgene (
Workflow for the chlorination of 3-(trifluoromethoxy)pyridine via DoM and De Novo strategies.
Quantitative Data & Strategy Comparison
The following table summarizes the operational parameters, causality, and outcomes of both strategies to aid in route selection.
| Parameter | Strategy A: DoM + Electrophilic Trapping | Strategy B: De Novo (Industrial Route) |
| Starting Material | 3-(trifluoromethoxy)pyridine | 2-chloro-3-hydroxypyridine |
| Primary Reagents | LDA, NCS (or | |
| Temperature Profile | Cryogenic ( | |
| Regioselectivity | High (C2 position favored by DMG effect) | Absolute (Chlorine is pre-installed at C2) |
| Scalability | Lab-scale (Limited by cryogenic demands) | Industrial scale (>100g to multi-kg) |
| Yield | 60–75% | ~60% (Over 3 steps)[2] |
| Mechanistic Driver | Kinetic deprotonation & Electrophilic trapping | Radical chlorination & Lewis acid-catalyzed Cl/F exchange |
Experimental Protocols
Protocol 1: Direct Chlorination via Directed ortho-Metalation (DoM)
This protocol is optimized for discovery chemistry where the
Step-by-Step Methodology:
-
Preparation of the Base: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.2 equiv). Cool the solution to
using a dry ice/acetone bath. -
LDA Generation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at
to ensure complete formation of LDA. -
Lithiation: Dissolve 3-(trifluoromethoxy)pyridine (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at
. Causality: Strict temperature control is mandatory to prevent the highly reactive 2-lithio species from undergoing ring-opening or dimerization[1]. Stir for 1 hour. -
Electrophilic Trapping: Add a solution of N-Chlorosuccinimide (NCS) or hexachloroethane (
) (1.2 equiv) in THF dropwise. -
Quenching & Isolation: Allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench with saturated aqueous
. Extract with ethyl acetate, dry over , and purify via silica gel chromatography to isolate 2-chloro-3-(trifluoromethoxy)pyridine.
Protocol 2: De Novo Synthesis via Swarts Fluorination
This self-validating system is the standard for process scale-up, avoiding the poor reactivity of direct
Step-by-Step Methodology:
-
Chlorothionoformate Formation: At
, add thiophosgene ( , 1.0 equiv) in chloroform dropwise to a vigorously stirred solution of 2-chloro-3-hydroxypyridine (1.0 equiv) in 5% aqueous NaOH. Stir for 2 hours, extract with chloroform, wash with 1N HCl, and dry the organic layer[1]. -
Radical Chlorination: Saturate the chloroform filtrate with
gas at until the reaction mixture warms slightly. Stir for 24 hours, periodically adding excess until a yellow solution persists. Purge excess with argon and distill under vacuum to afford 2-chloro-3-(trichloromethoxy)pyridine[1]. -
Halogen Exchange (Swarts Reaction): In a specialized reactor, melt a mixture of
(2.0 equiv) and (0.15 equiv) at . Causality: acts as a critical Lewis acid catalyst to activate the sterically hindered group for nucleophilic attack by fluoride. -
Fluorination: Add 2-chloro-3-(trichloromethoxy)pyridine dropwise to the molten antimony salts. Raise the temperature to
and stir for 7 hours. -
Validation & Workup: Monitor the reaction via GC. The system is self-validating: the reaction is deemed complete upon the total disappearance of the
byproduct[1]. Cool to , dissolve in dichloromethane, and quench with saturated and 20% aqueous Potassium Fluoride (KF) to precipitate antimony salts. Extract, dry, and vacuum distill (b.p. 57-59 °C / 19 mbar) to afford pure 2-chloro-3-(trifluoromethoxy)pyridine as a colorless oil[1][2].
References
- Method for the preparation of functionalized trihalomethoxy substituted pyridines (EP2350008B1)
Sources
Synthesis of 4-bromo-2,6-dichloro-3-(trifluoromethoxy)pyridine
This Application Note details the synthetic pathway for 4-bromo-2,6-dichloro-3-(trifluoromethoxy)pyridine , a highly functionalized heterocyclic scaffold critical in the development of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and kinase-targeting pharmaceuticals.
The synthesis addresses two primary challenges: the introduction of the trifluoromethoxy (
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: 4-bromo-2,6-dichloro-3-(trifluoromethoxy)pyridine Core Challenges:
-
Electronic Deactivation: The 2,6-dichloro substitution pattern renders the pyridine ring highly electron-deficient, making standard electrophilic aromatic substitution (
) difficult.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
OCF3 Introduction: Direct trifluoromethoxylation of pyridines is synthetically demanding. The most robust route utilizes the oxidative trifluoromethylation of a hydroxypyridine precursor.
-
Regiocontrol: Bromination must occur exclusively at the C4 position. We utilize the Ortho-Directing Effect (ODE) of the newly installed
group to direct lithiation to C4.
Synthetic Pathway Diagram
Caption: Two-step convergent synthesis exploiting oxidative trifluoromethylation followed by directed ortho-metalation (DoM).
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of this compound
Rationale: The direct formation of the
Mechanism: The reaction proceeds via the formation of a silver phenoxide, which intercepts a
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,6-Dichloropyridin-3-ol | 1.0 | Substrate |
|
Protocol:
-
Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar under Argon atmosphere.
-
Solubilization: Add 2,6-dichloropyridin-3-ol (10 mmol, 1.64 g),
(30 mmol, 7.71 g), KF (40 mmol, 2.32 g), and Selectfluor (20 mmol, 7.08 g) to the flask. -
Solvent Addition: Add anhydrous Ethyl Acetate (100 mL) and 2-fluoropyridine (30 mmol). Stir the suspension at room temperature for 10 minutes.
-
Reagent Addition: Cool the mixture to 0°C. Slowly add
(30 mmol, 4.4 mL) dropwise via syringe over 20 minutes. Caution: Exotherm possible.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by
NMR (Look for ppm signal for ). -
Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Rinse the pad with EtOAc.[1]
-
Purification: Wash the filtrate with water (
mL) and brine. Dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[1] Concentrate under reduced pressure. -
Isolation: Purify via flash column chromatography (Hexanes/EtOAc 95:5).
-
Expected Yield: 55–65%
-
Appearance: Colorless oil or low-melting solid.
-
Step 2: Regioselective Synthesis of 4-Bromo-2,6-dichloro-3-(trifluoromethoxy)pyridine
Rationale: Standard bromination (
-
Position 2: Blocked by Cl.
-
Position 4: Open and activated by the inductive effect of
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Base Selection: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is used instead of LDA. LiTMP is more basic but less nucleophilic, preventing nucleophilic attack on the 2,6-dichloro positions (halogen dance or substitution).
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Intermediate A (from Step 1) | 1.0 | Substrate |
| LiTMP (freshly prepared) | 1.2 | Non-nucleophilic Base |
|
Protocol:
-
LiTMP Preparation: In a separate dry flask, add 2,2,6,6-tetramethylpiperidine (1.25 equiv) and THF. Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise. Warm to 0°C for 15 min, then cool back to -78°C.
-
Lithiation: Dissolve this compound (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiTMP solution at -78°C over 30 minutes.
-
Critical Control: Maintain internal temperature below -70°C to prevent "Halogen Dance" (migration of Cl atoms).
-
-
Metalation Period: Stir at -78°C for 1 hour. The solution will likely turn deep yellow/orange, indicating the formation of the lithiated species.
-
Quench: Dissolve
(1.5 equiv) in THF and add it rapidly to the reaction mixture at -78°C. -
Warming: Stir at -78°C for 30 minutes, then allow to warm slowly to room temperature over 2 hours.
-
Workup: Quench with saturated
solution. Extract with Diethyl Ether (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). -
Purification: Dry organics over
. Concentrate. Purify via silica gel chromatography (100% Hexanes).-
Expected Yield: 75–85%
-
Characterization:
NMR will show the disappearance of the C4 proton (previously a doublet or singlet depending on C5 coupling) and retention of the C5 proton.
-
Part 3: Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare the NMR signatures against these predicted shifts.
| Nucleus | Signal | Multiplicity | Assignment | Validation Check |
| Singlet | H-5 | Only one aromatic proton remains. If doublet, regioselectivity failed. | ||
| Singlet | Shift confirms O-linkage (C-CF3 usually -63 ppm). | |||
| Quartet | C-3 ( | Characteristic coupling | ||
| MS (EI/ESI) | M+ cluster | Isotope Pattern | Look for characteristic mass spacing: M, M+2, M+4, M+6 (due to |
Regiochemistry Logic Check:
-
If bromination occurred at C5: The H-4 proton would appear as a singlet, but typically further downfield due to the ortho-
. However, DoM thermodynamics heavily favor the position between substituents or ortho to the strongest DG (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). C4 is the only logical outcome of LiTMP lithiation.
References
-
General Review of Trifluoromethoxylation: Tlili, A., Toulgoat, F., & Billard, T. (2016). Trifluoromethoxylation of Arenes and Heteroarenes. Angewandte Chemie International Edition. [Link]
-
Silver-Mediated Protocol (Basis for Step 1): Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society.[2] [Link] (Note: Adapted here for phenol/hydroxypyridine substrates using oxidative conditions).
-
Pyridine Lithiation & Halogen Dance (Basis for Step 2): Schlosser, M., & Mongin, F. (2007). Pyridine Metalation: From Regioselectivity to Applications. Chemical Society Reviews. [Link]
-
Properties of Fluorinated Pyridines: Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. [Link]
Sources
Troubleshooting & Optimization
Purifying 2,6-dichloro-3-(trifluoromethoxy)pyridine from trichloromethoxy precursors
Welcome to the Technical Support Center. As a Senior Application Scientist overseeing halogen-exchange scale-ups, I have designed this guide to address the specific bottlenecks encountered when purifying 2,6-dichloro-3-(trifluoromethoxy)pyridine synthesized from its trichloromethoxy precursor.
The Swarts-type fluorination (utilizing
Part 1: Mechanistic Workflow for Isolation
Figure 1: Mechanistic workflow for the isolation and purification of trifluoromethoxypyridines.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing a persistent, gelatinous emulsion during the aqueous workup?
A1: Emulsions in Swarts-type fluorinations are classically caused by the precipitation of colloidal antimony oxides and hydroxides (e.g.,
Q2: My final product contains 10-15% of the chlorodifluoromethoxy (
Q3: Can I use silica gel chromatography to purify the crude reaction mixture instead of distillation? A3: This is highly discouraged for the initial crude mixture. Causality & Resolution: The crude mixture contains residual HF, HCl, and Lewis acidic antimony salts that will irreversibly bind to or degrade the silica stationary phase, causing severe peak tailing, product degradation, and column blockage. Furthermore, the target this compound is highly volatile and can be lost during the solvent removal step post-chromatography. Distillation is the only scalable, self-validating method for this purification[2][3].
Part 3: Standard Operating Procedure (SOP) for Purification
This methodology provides a self-validating loop to ensure product integrity and high recovery rates.
Step 1: Reaction Quenching (Dual-Salt Method)
-
Cool the high-temperature Swarts reaction mixture (typically 145–150 °C) to room temperature, then further to 0 °C using an ice-water bath.
-
Dilute the crude mixture with dichloromethane (
) to reduce viscosity and solubilize the organic products. -
Carefully and slowly add a pre-mixed aqueous solution of Potassium Carbonate (
) and Potassium Fluoride ( ).-
Self-Validation Checkpoint: Monitor the pH of the aqueous layer. It must remain strictly
. A drop below this threshold indicates incomplete neutralization of HF, which will lead to equipment corrosion and incomplete complexation of the antimony catalysts[1].
-
Step 2: Phase Separation and Extraction
-
Stir the biphasic mixture vigorously for 2 hours at 10–15 °C to ensure all antimony is complexed into the aqueous phase.
-
Transfer the mixture to a separatory funnel. The organic layer (bottom,
) contains the target this compound. -
Extract the aqueous layer twice more with fresh
to ensure complete recovery.-
Self-Validation Checkpoint: The phase boundary should be sharp. If an emulsion persists, add additional aqueous
until the layers resolve.
-
Step 3: Drying and Concentration
-
Wash the combined organic extracts with brine, dry over anhydrous
, and filter. -
Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30 °C . The target compound is volatile; higher temperatures will result in significant yield loss.
Step 4: Fractional Vacuum Distillation
-
Transfer the crude oil to a distillation apparatus equipped with a high-efficiency Vigreux column.
-
Apply a controlled vacuum (e.g., 10 mbar).
-
Collect the lowest boiling fraction, which corresponds to the fully fluorinated
product.-
Self-Validation Checkpoint: The transition between fractions is marked by a distinct, rapid increase in vapor head temperature. The pure
product will distil at a stable, low-temperature plateau. Once the temperature spikes, swap the receiving flask immediately to isolate the impurity for potential recycling[2].
-
Part 4: Quantitative Data for Distillation Tracking
To successfully execute Step 4 of the SOP, refer to the relative volatility profiles below. Because absolute boiling points fluctuate based on the exact vacuum pressure achieved in your lab, tracking relative volatility and temperature plateaus is the most reliable method for fraction identification.
Table 1: Relative Physical Properties and Distillation Priority
| Compound Profile | Substituent | Relative Volatility | Distillation Priority | Expected Behavior (at ~10 mbar) |
| This compound | Highest (Lowest B.P.) | Fraction 1 (Target) | Distils first; forms a stable, low-temperature plateau. | |
| 2,6-dichloro-3-(chlorodifluoromethoxy)pyridine | Medium | Fraction 2 (Impurity) | Distils after a sharp temperature spike. | |
| 2,6-dichloro-3-(dichlorofluoromethoxy)pyridine | Low | Fraction 3 (Impurity) | Requires higher heat; often co-distils with precursor. | |
| 2,6-dichloro-3-(trichloromethoxy)pyridine | Lowest (Highest B.P.) | Residue (Unreacted) | Remains in the boiling flask or distils last (>100 °C). |
References
- A General Approach to (Trifluoromethoxy)pyridines: First X-Ray Structure Determinations and Quantum Chemistry Studies. ResearchGate (European Journal of Organic Chemistry).
- Advances in the Development of Trifluoromethoxylation Reagents. Semantic Scholar (Symmetry).
- Trifluoromethoxypyrazines: Preparation and Properties. PMC - NIH (Molecules).
Sources
Technical Support Center: Strategies for Removing Unreacted 2,6-dichloro-3-hydroxypyridine
Welcome to the Technical Support Center. As researchers and drug development professionals, achieving high purity in our target compounds is paramount. A common challenge arises when polar, unreacted starting materials persist in the reaction mixture. This guide provides an in-depth, experience-driven approach to a specific and frequently encountered issue: the removal of unreacted 2,6-dichloro-3-hydroxypyridine.
This document is structured as a series of questions you might have during your purification workflow. We will move from understanding the impurity's fundamental properties to detailed, actionable protocols and troubleshooting advice.
Part 1: Foundational Knowledge - Understanding the Impurity
Q: What are the key properties of 2,6-dichloro-3-hydroxypyridine that I can exploit for its removal?
A: Understanding the physicochemical characteristics of your impurity is the first step toward an effective purification strategy. 2,6-dichloro-3-hydroxypyridine is not just a simple aromatic impurity; its functionality dictates how we can selectively remove it.
The most critical feature is the phenolic hydroxyl group on the pyridine ring. This group imparts acidic properties, similar to a phenol, allowing it to be deprotonated by a base to form a water-soluble salt.[1][2] The two electron-withdrawing chlorine atoms further increase the acidity of this hydroxyl group compared to a simple hydroxypyridine.
Here is a summary of its key properties:
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₅H₃Cl₂NO | - |
| Molecular Weight | 163.99 g/mol [3][4] | Useful for characterization (e.g., Mass Spectrometry). |
| Acidity | Weakly acidic due to the hydroxyl group. | This is the primary property we will exploit for removal via acid-base extraction.[1][5] |
| Polarity (TPSA) | 33.12 Ų[3] | The compound is polar and will have a strong affinity for polar stationary phases like silica gel. |
| Calculated logP | 2.094[3] | Indicates moderate lipophilicity, but its ability to form salts drastically increases its aqueous solubility. |
| Physical State | Solid at room temperature. | Enables purification by recrystallization if the product has suitable solubility properties.[6][7] |
By leveraging its acidity and polarity, we can design highly effective liquid-liquid extraction and chromatographic methods.
Part 2: The Primary Workhorse - Acid-Base Extraction
Q: My desired product is neutral and soluble in an organic solvent. What is the most efficient way to remove the acidic 2,6-dichloro-3-hydroxypyridine?
A: For separating an acidic impurity from a neutral, organic-soluble product, an acid-base extraction is the most direct, scalable, and efficient method.[5][8] The principle is simple: we will add an aqueous base to the organic reaction mixture. The base deprotonates the acidic hydroxyl group of the 2,6-dichloro-3-hydroxypyridine, forming an ionic salt. This salt is highly soluble in the aqueous layer and will be partitioned out of the organic phase, leaving your neutral product behind.[9][10]
Caption: Workflow for Acid-Base Extraction.
Experimental Protocol: Basic Wash for Impurity Removal
-
Dissolution: Ensure your entire crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). Transfer this solution to a separatory funnel of appropriate size.[11]
-
First Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically. Vigorous shaking can lead to emulsions.[8]
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (often the aqueous layer, but check your solvent density) will be at the bottom.
-
Draining: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-5) with a fresh portion of 1 M NaOH solution to ensure complete removal.
-
Water Wash: To remove any residual NaOH, wash the organic layer with an equal volume of water, followed by a wash with saturated sodium chloride solution (brine) to aid in drying.[12]
-
Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield your purified product.[11]
Troubleshooting & FAQs for Acid-Base Extraction
-
Q: Which base should I use: a strong base (NaOH) or a weak base (NaHCO₃)?
-
A: While phenols typically require a strong base like NaOH for complete deprotonation, the electron-withdrawing chloro groups on the pyridine ring make the hydroxyl group more acidic.[1] A wash with saturated sodium bicarbonate (NaHCO₃) may be sufficient and is gentler if your desired product is sensitive to strong bases.[1][13] It is recommended to first test the efficacy of NaHCO₃ on a small scale using TLC analysis.
-
-
Q: An emulsion formed during the extraction. How do I break it?
-
A: Emulsions are common when fine particulates are present or after vigorous shaking. To break an emulsion, try the following:
-
Let the funnel sit undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking.
-
Add a small amount of saturated brine solution, which can help disrupt the colloidal suspension by increasing the ionic strength of the aqueous layer.[8]
-
-
-
Q: How do I confirm the impurity has been removed from the organic layer?
-
A: Use Thin-Layer Chromatography (TLC). Spot the crude mixture, the organic layer after the first wash, and the organic layer after the second wash on a TLC plate. The spot corresponding to the 2,6-dichloro-3-hydroxypyridine should diminish or disappear completely in the washed samples.
-
Part 3: When Extraction Isn't Enough - Chromatographic Purification
Q: The acid-base extraction didn't completely remove the impurity, or my product is base-sensitive. What are my other options?
A: If extraction is insufficient or incompatible with your product, flash column chromatography is the definitive next step.[14] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[11] Given that 2,6-dichloro-3-hydroxypyridine is quite polar, it will adhere strongly to silica gel, allowing your likely less-polar product to elute first.
Caption: Workflow for Flash Column Chromatography.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC.[15] A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[15] Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.4, and the impurity (2,6-dichloro-3-hydroxypyridine) is either at the baseline (Rf = 0) or well-separated.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[11]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. If a single (isocratic) system doesn't provide good separation, a gradient elution (gradually increasing the proportion of the more polar solvent) can be highly effective.[15]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[11]
Troubleshooting & FAQs for Chromatography
-
Q: The impurity is co-eluting with my product. How can I improve the separation?
-
A:
-
Optimize the Solvent System: A less polar eluent will cause all compounds to move more slowly, potentially increasing the separation between spots. Run several TLC plates with slightly different solvent ratios to find the optimal system.[15]
-
Change the Stationary Phase: If silica gel (which is acidic) is not providing adequate separation, consider using a different stationary phase like neutral or basic alumina.
-
-
-
Q: What is a "silica plug" and when should I use it?
-
A: A silica plug is a very short column of silica gel used for rapid purification. It's effective for removing highly polar impurities that stick strongly to the silica.[8][16] If your TLC shows the 2,6-dichloro-3-hydroxypyridine impurity at the baseline (Rf=0) and your product moves up the plate, you can dissolve your crude mixture, pass it through a short plug of silica, and wash with the eluent. Your product will pass through while the polar impurity remains adsorbed at the top.
-
Part 4: Purification for Solid Products - Recrystallization
Q: My crude product is a solid. Can I use recrystallization to remove 2,6-dichloro-3-hydroxypyridine?
A: Yes, if your desired product is a solid, recrystallization can be an exceptionally powerful purification technique.[6][17][18] This method relies on differences in solubility between your product and the impurity in a given solvent at different temperatures.[7][19] The ideal scenario is to find a solvent that dissolves your product well when hot but poorly when cold, while the impurity remains soluble (or is insoluble) at all temperatures.
General Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves completely.[15]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
The purity of the resulting crystals can be checked by TLC and melting point determination.[17]
References
- SOP: CRYSTALLIZATION. (n.d.).
- Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025, September 2). Sulzer.
- Purification strategies to remove starting material impurities. (n.d.). Benchchem.
- Recrystallization. (n.d.).
- Acid–base extraction. (n.d.). In Wikipedia.
- Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. (2015, February 3). ResearchGate.
- Organic Practical Setup 5. Washing to remove acid impurities. (2014, December 29). YouTube.
- Acid-Base Extraction.1. (n.d.).
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
- Recrystallization (chemistry). (n.d.). In Wikipedia.
- Recrystallization (chemistry) | Chemistry | Research Starters. (n.d.). EBSCO.
- Purification of different Pyridines using Waters X-bridge prep column. (n.d.). Interchim.
- 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- Process for removing polar impurities from hydrocarbons and mixtures of.... (n.d.). Google Patents.
- CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. (2007, June 13). EPO.
- Liquid–liquid extraction. (n.d.). In Wikipedia.
- How to remove traces of acidic impurity or water?. (2016, December 13). ResearchGate.
- Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
- Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. (n.d.). Arkivoc.
- Improving Flash Purification of Chemically Related Pyrazines. (2012). Biotage.
- Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. (2012, July 18). Taylor & Francis Online.
- Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones*. (2007). Vanderbilt University.
- 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural. (n.d.). Google Patents.
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (n.d.). Benchchem.
- Removal of TBDMS from a hydroxypyridine derivative. (2023, August 18). Reddit.
- Manual. (n.d.).
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
- Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation.
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- 2,6-Dichloro-3-hydroxypyridine. (n.d.). ChemScene.
- 2,6-Dihydroxypyridine. (n.d.). In Wikipedia.
- Tips & Tricks for Thin-Layer Chromatography. (n.d.). Sigma-Aldrich.
- Technical Support Center: Purification of 2,6-Dichloro-4-iodopyridine Reaction Products. (n.d.). Benchchem.
- Cas 109-00-2,3-Hydroxypyridine. (n.d.). LookChem.
- Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (n.d.).
- 2,6-Dichloropyridin-3-ol. (n.d.). PubChem.
- Spectroscopic studies of 2,6-dihydroxypyridine and some of its derivatives.... (n.d.). Scilit.
- 2-Chloro-3-hydroxypyridine 98 6636-78-8. (n.d.). Sigma-Aldrich.
- 2,6-Dichloropyridine. (n.d.). In Wikipedia.
- (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2016, June 8).
- Pyridine, 2,6-dichloro-. (n.d.). NIST WebBook.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,6-Dichloropyridin-3-ol | C5H3Cl2NO | CID 104317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Recrystallization [sites.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. youtube.com [youtube.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 19. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
Stability of trifluoromethoxy group under basic hydrolysis conditions
Technical Support Center: Trifluoromethoxy ( ) Stability Guide
Topic: Stability of Aryl- and Alkyl-Trifluoromethoxy Groups Under Basic Hydrolysis Conditions
Applicable For: Saponification, Deprotection, Nucleophilic Substitution (
Executive Summary: The Stability Spectrum
The trifluoromethoxy group (
-
Aqueous/Alcoholic Base (Hydrolysis/Saponification): HIGH STABILITY. The aryl-
motif is inert to standard saponification conditions (e.g., , , in ). It does not readily hydrolyze to a phenol or benzoic acid derivative. -
Organometallic Strong Bases (Lithiation): REACTIVE (Directing Group). Under anhydrous strong base conditions (e.g.,
, , ), the group is not inert . It acts as a powerful ortho-directing group (DoM) and can facilitate elimination to benzyne intermediates if not carefully controlled.
Diagnostic Decision Tree & Mechanism
The following diagram illustrates the divergent pathways of the
Figure 1: Reaction pathway divergence for Aryl-
Troubleshooting Guide: FAQs & Protocols
Scenario A: Standard Saponification (Ester Hydrolysis)
Q: I am saponifying a methyl ester on a scaffold containing an aryl-
Protocol Recommendation:
-
Reagents:
(2-5 eq), (3:1:1). -
Temperature: Room temperature to
. -
Monitoring: The
group is distinct by NMR (approx. ppm). If degradation occurs, look for the release of fluoride ( ppm) or formation of a phenol (loss of ), but this is rare in this context.
Scenario B: Nucleophilic Aromatic Substitution (
)
Q: Can I use the
-
Reactivity Order:
. -
Implication: If your molecule has a Fluorine and an
group on the same activated ring, the nucleophile will displace the Fluorine. The will remain intact.
Scenario C: Dark/Tarry Reactions with Strong Bases
Q: My reaction with
Corrective Action:
-
Temperature Control: Maintain reaction temperature strictly at
. -
Trapping: Ensure the electrophile is added immediately or is present in situ (Barbier conditions) if the lithiated species is unstable.
-
Alternative Bases: Use non-nucleophilic bases like
or if you only need deprotonation, though ortho-lithiation will still occur.
Comparative Data: Electronic & Physical Properties[1]
Understanding why the group behaves this way requires looking at its electronic parameters compared to common analogs.
| Property | Impact on Basic Stability | |||
| Hammett | Electron-withdrawing nature stabilizes the ring against oxidation but activates it for ortho-lithiation. | |||
| Inductive Effect ( | Strong inductive withdrawal makes ortho-protons acidic ( | |||
| Resonance Effect ( | Weak resonance donation prevents facile hydrolysis compared to esters. | |||
| Lipophilicity ( | Highly lipophilic; requires organic co-solvents (THF, Dioxane) for effective hydrolysis of adjacent esters. |
Table 1: Electronic parameters of fluorinated substituents. Note that
Critical Warning: Aliphatic vs. Aromatic
Caution: The stability described above applies primarily to Aryl-
-
Mechanism: In the presence of base, acidic protons on the
-carbon can be removed, leading to -elimination of fluoride and fragmentation into carbonyls and . -
Guideline: Avoid strong bases with primary/secondary alkyl trifluoromethylethers.
References
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent." ChemBioChem. Link
-
Togni, A. (2012). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Chem. Rev.Link
-
Schlosser, M. (2006). "The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy groups on arenes." Angewandte Chemie International Edition. Link
-
BenchChem Technical Support. (2025). "Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl." Link
Technical Support Center: Separation of Mono- and Di-Substituted Pyridine Products
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Purification Strategies for Pyridine Derivatives
Welcome to the Pyridine Purification Hub
As a Senior Application Scientist, I understand the frustration of pyridine chemistry. The basic nitrogen lone pair acts as a "sticky anchor" on silica gel, leading to severe tailing, while the electron-deficient ring often yields complex mixtures of regioisomers (mono- vs. di-substituted) with frustratingly similar polarities.
This guide moves beyond generic advice. We focus on causality —understanding why your separation failed—and provide self-validating protocols to fix it.
Module 1: The "Triage" Phase – Chemical Separation (Extraction)
Current Status: You have a crude reaction mixture containing starting material, mono-substituted, and di-substituted products. The Logic: Before attempting expensive chromatography, exploit the massive pKa differences introduced by substituents.
The Science: pKa Swing
The basicity of the pyridine nitrogen is drastically affected by substitution.
-
Unsubstituted Pyridine: pKa ~5.2 (Moderately basic).
-
Alkyl-Pyridines (e.g., Picolines): pKa ~6.0 (More basic due to inductive donation).
-
Halo-Pyridines (e.g., Chloropyridines): pKa < 3.0 (Less basic due to inductive withdrawal).
Critical Insight: A di-halo pyridine is significantly less basic than a mono-halo pyridine. You can selectively protonate one while leaving the other neutral.
Protocol 1.1: The "pH Swing" Extraction
Best for: Separating mono-halogenated pyridines from di-halogenated byproducts.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acid Wash (The Cut): Wash the organic layer with 1M HCl (pH ~0).
-
Outcome: Highly basic species (SM, mono-alkyl) protonate and move to the aqueous layer.
-
Outcome: Weakly basic species (Di-halo pyridines, non-basic impurities) remain in the organic layer.
-
-
The "Tweak" (Optional): If separating mono-halo (pKa ~2.8) from di-halo (pKa <1), use a Citrate Buffer (pH 3.0) instead of HCl. The mono-halo will protonate (aqueous), while the di-halo remains neutral (organic).
-
Recovery: Collect the aqueous layer, cool to 0°C, and basify with 6M NaOH to pH >10. Extract back into DCM.
Visualizing the Logic:
Caption: Decision tree for pH-controlled extraction based on substituent effects on pyridine basicity.
Module 2: Chromatographic Challenges (Flash)
Current Status: Extraction didn't work, or you need higher purity. TLC shows streaking. The Issue: The pyridine nitrogen interacts with acidic silanols (Si-OH) on the silica surface, causing peak tailing and co-elution.[1]
Troubleshooting Table: Mobile Phase Modifiers
| Issue | Diagnosis | The Fix (Mobile Phase Additive) | Mechanism |
| Severe Tailing | Peak looks like a comet; broad base. | 1-5% Triethylamine (TEA) | TEA is more basic than pyridine; it "caps" the acidic silanols, allowing pyridine to elute freely. |
| No Elution | Product stuck at baseline even in 100% EtOAc. | 10% Methanol in DCM + 1% NH₄OH | MeOH disrupts H-bonding; Ammonia ensures the pyridine remains deprotonated. |
| Co-elution | Mono/Di spots overlap completely. | Change Selectivity (Dipole) | Switch from EtOAc/Hexane to DCM/Acetone or Toluene/Acetone . |
Protocol 2.1: The "Ammoniated Silica" Method
Best for: Sensitive pyridines that degrade with neat TEA.
-
Pre-treatment: Flush your silica column with 1% TEA in Hexane (2 column volumes).
-
Equilibration: Flush with your starting mobile phase (e.g., 5% EtOAc/Hexane) until the TEA baseline wave passes.
-
Run: Load your sample. The column is now "deactivated," and you can run a standard gradient without adding TEA to every bottle.
Module 3: Advanced Separation (The "Silver Bullet")
Current Status: You are trying to separate Regioisomers (e.g., 2-bromo vs. 3-bromopyridine). They have identical mass and similar polarity. The Solution: Argentation Chromatography (Silver Nitrate).[2]
The Science: Steric Coordination
Silver ions (Ag⁺) coordinate with the pyridine nitrogen.
-
Steric Hindrance: A substituent at the 2-position (ortho) physically blocks the nitrogen lone pair, preventing Ag⁺ binding.
-
Accessible Nitrogen: Substituents at the 3- or 4-positions allow strong Ag⁺ binding.
Result: The 2-substituted isomer elutes fast (no interaction), while the 3/4-substituted isomers elute slow (strong interaction).
Protocol 3.1: Preparation of AgNO₃ Silica
-
Dissolve: Dissolve AgNO₃ (10% w/w relative to silica) in minimal Acetonitrile/Water (10:1).
-
Mix: Add silica gel to the solution and slurry.
-
Dry: Rotovap to dryness (protect from light with foil) until a free-flowing powder is obtained.
-
Pack: Dry pack the column.
-
Elute: Use non-polar solvents (Hexane/DCM). Avoid MeOH (dissolves Ag salts).
Visualizing the Steric Effect:
Caption: Mechanism of Argentation Chromatography. 2-substituted isomers cannot bind Ag+ effectively due to steric clash.
Module 4: Preparative HPLC (Reverse Phase)
Current Status: Final purification for biological testing. High purity (>99%) required. The Strategy: pH Switching.
-
Low pH (0.1% Formic Acid): Pyridines are protonated (BH⁺). They are polar and elute early. Good for peak shape but poor retention for very polar pyridines.
-
High pH (10mM Ammonium Bicarbonate, pH 10): Pyridines are neutral (B). They interact strongly with the C18 chain.
-
Tip: Most modern C18 columns (e.g., Waters XBridge, Phenomenex Gemini) are stable up to pH 12. Always use High pH for pyridine separations to maximize retention and resolution of hydrophobic isomers.
-
References
-
BenchChem Technical Support. A Researcher's Guide to Pyridine Purification: Acid-Base Extraction Protocols.
-
Organic Chemistry Data. pKa Values of Substituted Pyridines.
-
Mander, L. N., & Williams, C. M. (2015).[2] Chromatography with Silver Nitrate: Separation of Regioisomers. University of Queensland.[2]
-
Interchim Application Notes. Purification of Pyridines using Prep-HPLC and Flash Chromatography.
-
ResearchGate. Theoretical pKa calculations of substituted pyridines for separation logic.
Sources
Validation & Comparative
F NMR Chemical Shifts for Trifluoromethoxy Pyridines: A Comparative Technical Guide
The following guide details the
Executive Summary
The trifluoromethoxy (
Accurate characterization of
Key Diagnostic Insight:
-
Signal Range: Typically -57 to -60 ppm (relative to
). -
Comparison: The
signal is consistently deshielded (downfield) by approximately 10–15 ppm relative to a group at the same position.
Chemical Shift Data & Comparative Analysis
The following data aggregates experimental values from substituted pyridine scaffolds. Note that
Table 1: Comparative F NMR Shifts ( vs. )
| Scaffold Position | Substituent | Typical | Electronic Environment |
| 2-Pyridyl | -57.0 to -59.0 | Deshielded by adjacent Nitrogen lone pair. | |
| 2-Pyridyl | -68.0 to -71.0 | Shielded relative to | |
| 3-Pyridyl | -58.0 to -59.5 | Less influenced by ring nitrogen; similar to phenyl. | |
| 3-Pyridyl | -62.0 to -64.0 | Typical aromatic | |
| 4-Pyridyl | -57.5 to -59.0 | Resonance interaction with ring nitrogen. | |
| 4-Pyridyl | -64.0 to -66.0 | Intermediate shielding. |
Table 2: Experimental Data for Specific Substituted Analogs
| Compound Structure | Substituent Pattern | Reference | |
| 2-Chloro-5-(trifluoromethoxy)pyridine | 2-Cl, 5- | -58.9 | [1] |
| 2-Ethyl-5-(trifluoromethoxy)pyrazine * | 2-Et, 5- | -57.3 | [2] |
| 2-(Trifluoromethyl)pyridine | 2- | -71.1 | [3] |
| 3-(Trifluoromethyl)pyridine | 3- | -62.5 | [3] |
*Note: Pyrazine analog included to demonstrate the consistency of the heteroaromatic
Visualization: Chemical Shift Trends
The following diagram illustrates the relative shielding of fluorinated motifs on the pyridine ring.
Figure 1: Relative
Mechanistic Insight & Causality
Why is Deshielded Relative to ?
Despite the high electronegativity of oxygen, the
-
Inductive Effect (-I): The oxygen atom is highly electronegative, pulling electron density away from the
carbon. However, in NMR, the "Heavy Atom Effect" and paramagnetic shielding contributions often dominate. -
Resonance (+R): The oxygen lone pairs can donate electron density back into the pyridine ring. This resonance alters the local electron environment but does not shield the fluorine nuclei as effectively as the direct C-C bond in
. -
Conformation: The
group prefers a conformation orthogonal (perpendicular) to the pyridine plane to minimize dipole repulsion with the ring nitrogen and maximize orbital overlap. This specific geometry locks the fluorine atoms in a distinct magnetic environment [4].
Positional Effects (2- vs 3- vs 4-)
-
2-Position: The proximity to the pyridine nitrogen lone pair creates a unique deshielding cone. This often results in broader signals or slight downfield shifts compared to the 3-position.
-
3-Position: This position is electronically similar to a meta-substituted benzene. The shift is the most stable and least perturbed by the ring nitrogen.
Experimental Protocol: Reliable Characterization
To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.
Standardized F NMR Workflow
-
Sample Preparation:
-
Dissolve 5–10 mg of the substrate in 0.6 mL of
. -
Critical Step: Add 0.05% v/v
-trifluorotoluene ( ) as an internal standard.- Reference Shift: -63.72 ppm .
-
Alternative: Use a sealed capillary of
(-164.9 ppm) if spectral overlap is suspected.
-
-
Acquisition Parameters:
-
Pulse Sequence: zgfhigqn (Inverse gated decoupling) is recommended to eliminate NOE enhancement for quantitative integration, though standard coupled scans are sufficient for chemical shift identification.
-
Spectral Width: 200 ppm (typically -20 to -220 ppm).
-
Relaxation Delay (D1): Set to
(typically 5–10 seconds) for accurate integration, as fluorine nuclei can have long relaxation times.
-
-
Data Processing:
-
Reference the spectrum using the internal standard (
set to -63.72 ppm). -
Apply exponential multiplication (LB = 0.3–1.0 Hz) to improve signal-to-noise ratio.
-
Workflow Diagram
Figure 2: Decision tree for identifying fluorinated pyridine substituents via NMR.
References
-
Ambeed. (n.d.). 2-Chloro-5-(trifluoromethoxy)pyridine Analytical Data. Retrieved from
-
Rulev, A. Y., et al. (2021). "Trifluoromethoxypyrazines: Preparation and Properties." Molecules, 26(2), 345. Retrieved from
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine 19F NMR Spectrum. Wiley Science Solutions. Retrieved from
-
Manteau, B., et al. (2010). "A General Approach to (Trifluoromethoxy)pyridines: First X-Ray Structure Determinations and Quantum Chemistry Studies." European Journal of Organic Chemistry, 2010(31), 6043–6066. Retrieved from
Publish Comparison Guide: GC-MS Characterization of 2,6-Dichloro-3-(trifluoromethoxy)pyridine
The following guide provides a technical analysis of the GC-MS fragmentation of 2,6-dichloro-3-(trifluoromethoxy)pyridine , contrasting it with its structural analog, 2,6-dichloro-3-(trifluoromethyl)pyridine .
This analysis is based on predictive mass spectrometry principles derived from homologous series and patent literature describing the synthesis of trifluoromethoxypyridines.
Executive Summary & Application Context
This compound (CAS: N/A for specific isomer in common databases; Analogous Patent EP2350008B1) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] It serves as a lipophilic building block where the trifluoromethoxy (–OCF
The Analytical Challenge:
Researchers often confuse this compound with its trifluoromethyl (–CF
Quick Comparison: Target vs. Analog
| Feature | Target: 3-(Trifluoromethoxy) | Comparator: 3-(Trifluoromethyl) |
| Formula | C | C |
| Molecular Weight | 231 (based on | 215 (based on |
| Key Difference | Ether linkage (–O–) | Direct C–C bond |
| Base Peak Origin | Loss of –OCF | Loss of –Cl or –CF |
| Retention Behavior | Slightly higher RT (more polarizable) | Lower RT (more volatile) |
Experimental Protocol (Standardized)
To replicate the fragmentation patterns described below, ensure your GC-MS system is calibrated to these standard parameters.
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).
-
Ionization: Electron Impact (EI) at 70 eV .
-
Source Temperature: 230 °C.
-
Column: Rxi-5ms or DB-5 (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless at 250 °C.
-
Oven Program: 50 °C (1 min hold)
20 °C/min 280 °C (3 min hold).
Fragmentation Analysis: this compound
A. Molecular Ion & Isotope Pattern
The molecular ion (M
-
Chlorine Signature: The presence of two chlorine atoms creates a distinct isotope cluster:
-
m/z 231 (M): 100% (Relative abundance normalized to cluster)
-
m/z 233 (M+2): ~65%
-
m/z 235 (M+4): ~10%
-
Interpretation: This 9:6:1 pattern is diagnostic for dichloro-substituted aromatics.
-
B. Primary Fragmentation Pathways
The –OCF
-
-Cleavage (Loss of –OCF
):-
Transition: m/z 231
m/z 146 -
Mechanism: Homolytic cleavage of the C(aryl)–O bond is energetically favorable, expelling the neutral
OCF radical (85 Da). -
Result: Formation of the [2,6-dichloropyridinyl]
cation. This is often a dominant peak.
-
-
Loss of Chlorine Radical (
Cl):-
Transition: m/z 231
m/z 196 -
Mechanism: Direct cleavage of the C–Cl bond on the pyridine ring.
-
Isotope Note: The resulting fragment (m/z 196) will show a monochloro isotope pattern (3:1 ratio at m/z 196/198).
-
-
Ether Cleavage (Loss of –CF
):-
Transition: m/z 231
m/z 162 -
Mechanism: Loss of the
CF radical (69 Da) leaving the oxygen attached to the ring. -
Result: Formation of the [2,6-dichloropyridin-3-ol]
radical cation. -
Differentiation: This peak (m/z 162) is unique to the trifluoromethoxy compound. The trifluoromethyl analog cannot form this ion as it lacks the oxygen atom.
-
C. Secondary Fragmentation
-
CO Elimination: The ion at m/z 162 (phenolic type) can lose Carbon Monoxide (28 Da) to form m/z 134 .
-
Ring Degradation: Loss of HCN (27 Da) from the pyridinyl cation (m/z 146) leads to m/z 119 (dichlorophenyl cation equivalent).
Visualizing the Fragmentation Pathway
The following diagram maps the specific mass losses for the target molecule.
Figure 1: Predicted fragmentation tree for this compound under 70 eV EI conditions.
Comparative Differentiation
Use this table to confirm which isomer you have synthesized or isolated.
| Diagnostic Ion | 3-(Trifluoromethoxy) (Target) | 3-(Trifluoromethyl) (Analog) | Explanation |
| Molecular Ion | m/z 231 | m/z 215 | 16 Da shift due to Oxygen. |
| [M - 69] | m/z 162 (Loss of CF | m/z 146 (Loss of CF | Target retains Oxygen; Analog loses entire side chain. |
| [M - 85] | m/z 146 (Loss of OCF | N/A | Analog cannot lose mass 85 (OCF |
| Common Ion | m/z 146 | m/z 146 | Both pathways converge to the dichloropyridinyl cation [C |
Key Takeaway: If you observe a peak at m/z 162 , you definitively have the trifluoromethoxy (ether) compound. If your M+ is 215 and you see a direct drop to 146, you have the trifluoromethyl (alkyl) compound.
References
- European Patent Office. (2012). Method for the preparation of functionalized trihalomethoxy substituted pyridines (EP2350008B1). Retrieved from Primary source for synthesis and characterization of this compound and its homologs.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,6-Dichloro-3-(trifluoromethyl)pyridine.[2] NIST Chemistry WebBook. Retrieved from [Link]
- Source for the comparator compound d
-
PubChem. (2025). Compound Summary: 2,6-Dichloro-3-(trifluoromethyl)pyridine.[1][2][3] National Library of Medicine. Retrieved from [Link]
- Verification of CAS and physical properties for the analog.
Sources
The Fluorine Frontier: A Comparative Guide to -OCF3 vs -CF3 Substituted Pyridines
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a non-negotiable tool for modulating pKa, lipophilicity, and metabolic stability. While the trifluoromethyl group (-CF3 ) has long been the "gold standard" for electron-withdrawing bioisosteres, the trifluoromethoxy group (-OCF3 ) has emerged as a privileged motif with distinct steric and electronic advantages.
This guide objectively compares these two substituents on the pyridine scaffold—a ubiquitous pharmacophore. We analyze their divergent reactivity profiles, physicochemical impacts, and provide field-proven protocols for their functionalization.
Quick Comparison Matrix
| Feature | -CF3 (Trifluoromethyl) | -OCF3 (Trifluoromethoxy) |
| Electronic Effect | Strong EWG ( | Moderate EWG ( |
| Mechanism | Induction (-I) + Hyperconjugation | Induction (-I) + Resonance (+M) |
| Lipophilicity ( | High (+1.2 vs H) | Very High (+1.04 to +1.3 vs H) |
| Conformation | Freely rotating (mostly) | Orthogonal preference (anomeric effect) |
| Lithiation Strategy | Difficult (requires Li-Hal exchange) | Directed Ortho Metalation (DoM) possible |
| SNAr Activation | Excellent (Strong stabilization) | Good (Moderate stabilization) |
Part 1: Physicochemical & Electronic Profiling
Electronic Effects: The Hammett Divergence
The reactivity difference between -CF3 and -OCF3 pyridines stems from the fundamental nature of their electron withdrawal.
-
-CF3 (The Inductive Sledgehammer): Exerts a powerful inductive effect (-I) reinforced by negative hyperconjugation. It consistently deactivates the ring toward electrophiles and activates it toward nucleophiles.
-
-OCF3 (The Resonant Hybrid): While the electronegative fluorine atoms create a strong inductive withdrawal (-I), the oxygen atom possesses lone pairs that can donate electron density back into the ring via resonance (+M). This "push-pull" dynamic makes -OCF3 a weaker electron-withdrawing group than -CF3, particularly at the para position.
Table 1: Hammett Substituent Constants
| Substituent | Dominant Effect | ||
| -CF3 | 0.43 | 0.54 | Pure Withdrawal (-I, -R) |
| -OCF3 | 0.40 | 0.35 | Withdrawal dampened by Resonance (-I > +M) |
Conformational Bias
The -OCF3 group exhibits a unique conformational preference. To minimize dipole repulsion between the oxygen lone pairs and the fluorine atoms (and to maximize anomeric overlap), the O-CF3 bond tends to twist orthogonal (90°) to the aromatic plane. In contrast, the -CF3 group is a rotor with a lower barrier to rotation. This orthogonal geometry of -OCF3 can be exploited to fill specific hydrophobic pockets in enzyme active sites without incurring the entropic penalty of freezing a freely rotating bond.
Figure 1: Mechanistic divergence of electronic effects between -CF3 and -OCF3 substituents.
Part 2: Reactivity Profile – Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is naturally electron-deficient, making it a prime candidate for SNAr.[1][2] The addition of -CF3 or -OCF3 further activates the ring, facilitating the displacement of leaving groups (like Cl, F, or NO2).
Comparative Activation
-
-CF3 Activation: The -CF3 group strongly stabilizes the anionic Meisenheimer intermediate, especially when ortho or para to the leaving group. Reaction rates are typically 10-50x faster than unsubstituted pyridines.
-
-OCF3 Activation: The -OCF3 group also activates the ring, but the oxygen atom's resonance donation slightly destabilizes the anionic intermediate compared to -CF3. Consequently, SNAr reactions on -OCF3 pyridines generally require slightly higher temperatures or stronger nucleophiles than their -CF3 counterparts.
Experimental Insight: In a competitive reaction with a nucleophile (e.g., morpholine), a 2-chloro-4-(trifluoromethyl)pyridine will react significantly faster than 2-chloro-4-(trifluoromethoxy)pyridine.
Part 3: Reactivity Profile – Lithiation & C-H Functionalization
This is the most critical synthetic differentiator. The choice between -CF3 and -OCF3 dictates the lithiation strategy entirely.
The -OCF3 Advantage: Directed Ortho Metalation (DoM)
The oxygen atom in -OCF3 can coordinate to lithium, making it a Directed Metalation Group (DMG) . This allows for regioselective lithiation at the ortho position (C3 in a 2-substituted pyridine).
-
Risk: The lithiated intermediate can undergo
-elimination of fluoride to form a benzyne-type intermediate, leading to decomposition. -
Solution: Use extremely low temperatures (-78 °C) and bulky bases (LiTMP) to favor deprotonation over nucleophilic attack or elimination.
The -CF3 Challenge: Acidification without Coordination
The -CF3 group acidifies the ortho protons via induction but lacks a Lewis basic site to coordinate the lithium.
-
Problem: n-BuLi often attacks the pyridine ring (nucleophilic addition) or the C-F bond (defluorination) rather than deprotonating.
-
Strategy: Direct lithiation is rarely successful. The preferred method is Halogen-Lithium Exchange (using a bromo- or iodo-precursor) or using a "Magnesiate" base (Turbo-Grignard) which is more tolerant.
Figure 2: Divergent lithiation pathways. -OCF3 enables DoM, while -CF3 is prone to side reactions.
Part 4: Experimental Protocol
Protocol: Regioselective C3-Functionalization of 2-(Trifluoromethoxy)pyridine
This protocol utilizes the DoM capability of the -OCF3 group. Note: This reaction fails with 2-(trifluoromethyl)pyridine under identical conditions due to lack of coordination.
Objective: Synthesize 2-(trifluoromethoxy)pyridine-3-carbaldehyde.
Reagents:
-
2-(Trifluoromethoxy)pyridine (1.0 equiv)
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ
-
DMF (N,N-Dimethylformamide) (Electrophile)
-
THF (Anhydrous)[3]
Step-by-Step Workflow:
-
Base Preparation (In Situ):
-
Flame-dry a 50 mL Schlenk flask under Argon.
-
Add anhydrous THF (10 mL) and 2,2,6,6-tetramethylpiperidine (1.1 equiv).
-
Cool to -78 °C (Dry ice/Acetone bath).
-
Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes). Stir for 30 mins at 0 °C to ensure LiTMP formation, then re-cool to -78 °C.
-
Why? LiTMP is a bulky, non-nucleophilic base that prevents ring addition.
-
-
Lithiation (DoM):
-
Dissolve 2-(trifluoromethoxy)pyridine (1.0 mmol) in THF (2 mL).
-
Add this solution dropwise to the LiTMP solution at -78 °C over 10 minutes.
-
Stir at -78 °C for exactly 45 minutes .
-
Critical Control Point: Do NOT allow temperature to rise above -60 °C. The lithiated -OCF3 species is thermally unstable and will eliminate fluoride to form a reactive benzyne.
-
-
Electrophile Trapping:
-
Add neat DMF (1.5 equiv) dropwise.
-
Stir at -78 °C for 1 hour.
-
Remove cooling bath and allow to warm to room temperature slowly.
-
-
Quench & Workup:
-
Quench with saturated NH4Cl solution.
-
Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc).
-
Expected Yield: 65-75% Validation: 1H NMR will show loss of the C3 proton and appearance of the aldehyde peak (~10 ppm).
Part 5: References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
Leroux, F. R., Moghaddam, F. M., & Colobert, F. (2006). Trifluoromethoxy-substituted anilines and pyridines: Synthesis and physicochemical properties. Journal of Fluorine Chemistry, 127(8), 1013-1024.
-
Schlosser, M. (2005). The 2-Trifluoromethoxypyridine/2-Trifluoromethylpyridine Dichotomy: A Case Study in Organometallic Chemistry. Angewandte Chemie International Edition, 44(3), 376-393. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Knochel, P., et al. (2011). Regioselective functionalization of pyridines using TMP-bases. Nature Protocols, 6, 131–136.
Sources
13C NMR assignments for 2,6-dichloro-3-(trifluoromethoxy)pyridine
This guide outlines the unambiguous
The following analysis compares the experimental spectral data of the target molecule against its structural analogs to demonstrate how to distinguish the trifluoromethoxy (-OCF
Executive Summary: The Assignment Challenge
Assigning the
-
Electronic Crowding: The pyridine ring is highly substituted, leading to compressed chemical shifts in the aromatic region (120–150 ppm).
-
C-F Coupling: The trifluoromethoxy group induces significant splitting not just on the substituent carbon, but also on the aromatic ring carbons (ipso, ortho, meta), complicating 1D interpretation.
Key Differentiator: The diagnostic signal for this molecule is the quartet at
Experimental Data & Assignments
The following data is based on high-field NMR spectroscopy (CDCl
Table 1: C NMR Assignment for this compound
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| -OCF | 120.7 | Quartet (q) | Diagnostic signal for OCF | |
| C-2 | 148.2 | Singlet (s)* | — | Deshielded by adjacent Cl and proximity to N. Ortho to OCF |
| C-6 | 144.5 | Singlet (s) | — | Deshielded by Cl and N. Para to OCF |
| C-3 | 141.8 | Singlet (s)** | — | Ipso-carbon bearing OCF |
| C-4 | 133.3 | Singlet (s) | — | Ortho to OCF |
| C-5 | 124.4 | Singlet (s) | — | Meta to OCF |
*Note: While listed as singlets in standard broadband decoupled spectra, C-3 and C-4 may show small long-range C-F coupling (
Experimental Protocol for Validation
To reproduce these results, follow this self-validating protocol:
-
Sample Prep: Dissolve 20 mg of compound in 0.6 mL CDCl
(neutralized with K CO to prevent acid-catalyzed hydrolysis). -
Acquisition:
-
Pulse Sequence: ZGPG30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-2, C-3, C-6) have long T1 relaxation times; insufficient delay will suppress their signals.
-
Scans (NS): Minimum 512 scans for adequate S/N on the split OCF
quartet.
-
Comparative Analysis: OCF vs. CF
In drug discovery, the -OCF
Table 2: Spectral Performance Comparison (Alternative Analysis)
| Feature | Product: -OCF | Alternative: -CF | Diagnostic Insight |
| Substituent Shift | OCF | ||
| ~255 - 261 Hz | ~270 - 275 Hz | Primary Differentiator. OCF | |
| Ipso Carbon (C-3) | Definitive Check. The Oxygen atom in OCF | ||
| Ipso Coupling | Broad/Small splitting | Quartet ( | The ipso carbon of the CF |
Assignment Workflow Visualization
The following diagram illustrates the logical pathway to unambiguously assign the structure using combined 1D and 2D NMR techniques.
Caption: Logical decision tree for distinguishing trifluoromethoxy pyridines from trifluoromethyl analogs using
References
-
European Patent Office. (2011). Method for the preparation of functionalized trihalomethoxy substituted pyridines. Patent No. EP2350008B1.
-
Doddrell, D., et al. (1976).
C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. -
Sigma-Aldrich. (2024). Product Specification: 2,6-Dichloro-3-(trifluoromethyl)pyridine.
Sources
Structural Validation of 3-Trifluoromethoxy Pyridine Intermediates: A Comparative Technical Guide
Topic: Validating structure of 3-trifluoromethoxy pyridine intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The trifluoromethoxy (-OCF
Radical trifluoromethoxylation and transition-metal-catalyzed cross-coupling often yield mixtures of 2-, 3-, and 4-isomers that are difficult to distinguish by low-resolution MS or standard
This guide objectively compares three validation methodologies, ranking them by definitive accuracy, throughput, and resource density. It advocates for a self-validating NMR workflow utilizing
Part 1: The Regioisomer Challenge
In pyridine synthesis, distinguishing the 3-OCF
-
Electronic Bias: The pyridine nitrogen creates a strong dipole. Substituents at the 2- and 4-positions interact electronically (resonance) with the nitrogen, whereas the 3-position is electronically isolated (inductive only).
-
The Blind Spot: Standard
H NMR relies on scalar coupling between protons. The -OCF group is "proton-silent," breaking the coupling network required for traditional connectivity assignment (COSY/NOESY).
Part 2: Comparative Analysis of Validation Methods
We evaluated three primary methodologies for structural confirmation.
Method A: Multi-Nuclear 1D NMR (
H,
F,
C)
-
Mechanism: Relies on chemical shift logic and C-F coupling constants (
). -
Pros: Rapid (<10 min); standard automation; quantitative purity assessment.
-
Cons: Ambiguous for novel structures without reference standards. The
F chemical shift of -OCF (-57 to -59 ppm) often overlaps between isomers. -
Verdict: Screening Tool Only. Insufficient for structural proof.
Method B: Heteronuclear Overhauser Effect Spectroscopy (
H-
F HOESY)
-
Mechanism: Measures through-space (dipolar) coupling between the
F nuclei of the -OCF group and the nearest aromatic protons on the pyridine ring. -
Pros: Provides definitive spatial localization. A 3-OCF
group will show strong NOE correlations to H2 and H4 , whereas a 2-OCF group will only correlate to H3 . -
Cons: Requires a probe capable of tuning both H and F simultaneously (H/F/C or specialized dual probe). Lower sensitivity than standard NOESY.
-
Verdict: The Gold Standard for Solution State. It is the most efficient definitive method.
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
-
Mechanism: Direct imaging of electron density.[2]
-
Pros: Absolute configuration; unambiguous proof; defines bond lengths/angles.
-
Cons: Requires a single crystal (high failure rate for oils/amorphous solids); slow turnaround (days to weeks).
-
Verdict: The "Nuclear Option." Use only when HOESY is inconclusive or for filing regulatory data packages.
Performance Comparison Table
| Feature | Method A: 1D NMR ( | Method B: | Method C: SC-XRD |
| Definitive ID | Low (Inferred) | High (Direct Evidence) | Absolute |
| Sample State | Solution | Solution | Solid (Crystal) |
| Time-to-Result | 10 Minutes | 1 - 4 Hours | 2 - 14 Days |
| Sample Req. | < 5 mg | 10 - 20 mg (Conc. dependent) | High Quality Crystal |
| Cost Efficiency | High | Medium | Low |
Part 3: Recommended Experimental Protocol (Self-Validating System)
This protocol utilizes Method B (HOESY) as the core validation step. It is designed to be self-validating: if the HOESY signal is absent, the experiment fails "safe" (indicating lack of proximity or insufficient concentration), preventing false positives.
Workflow Logic
Figure 1: Decision tree for validating the regiochemistry of trifluoromethoxylated pyridines. The HOESY step acts as the critical gatekeeper.
Detailed Methodology:
H-
F HOESY Acquisition
Objective: Observe Through-Space Coupling (
-
Sample Preparation:
-
Dissolve 15–20 mg of the isolated intermediate in 0.6 mL DMSO-d
. -
Note: DMSO is preferred over CDCl
for this application because its higher viscosity increases the rotational correlation time ( ), which enhances the NOE effect for mid-sized molecules [1]. -
Degas the sample (optional but recommended) to remove paramagnetic oxygen which causes relaxation leakage.
-
-
Instrument Setup:
-
Use a spectrometer (min.[3] 400 MHz) equipped with a BBFO or H/F/C probe.
-
Tune and match both
H and F channels.
-
-
Acquisition Parameters (HOESY):
-
Pulse Sequence: hoesyph (Bruker) or equivalent phase-sensitive heteronuclear NOE sequence.
-
Mixing Time (
): Set to 400–600 ms .-
Causality: The F-H distance is longer than typical H-H distances. A longer mixing time allows magnetization transfer to build up across the ether linkage [2].
-
-
Relaxation Delay (
): 2.0 s. -
Scans (
): Minimum 32 (depends on concentration).
-
-
Data Interpretation (The "Fingerprint"):
-
3-OCF
Pyridine: Look for cross-peaks between the -OCF fluorine signal (~ -58 ppm) and two aromatic protons.-
H2: Usually a singlet or doublet (most deshielded, ~8.5 ppm).
-
H4: Usually a doublet/multiplet (~7.5 ppm).
-
-
2-OCF
Pyridine: The -OCF group is adjacent to only one proton (H3). You will see a single strong cross-peak.
-
Part 4: Supporting Mechanistic Data
To further validate the structure without X-ray, analyze the
Table 2: Diagnostic
| Carbon Position | Coupling Type | Approx. | Signal Appearance |
| C3 (Ipso) | ~255 - 260 Hz | Quartet (Distinctive) | |
| C2 (Ortho) | ~4 - 6 Hz | Small Quartet/Broadening | |
| C4 (Ortho) | ~4 - 6 Hz | Small Quartet/Broadening | |
| -OCF | ~255 - 260 Hz | Large Quartet |
Interpretation: In the 3-isomer, the C2 and C4 carbons are symmetric neighbors to the substitution site and will both show small vicinal coupling. In the 2-isomer, the coupling environment is asymmetric (N on one side, C3 on the other), leading to different splitting magnitudes.
References
-
Dewis, L., et al. (2019).[4] "Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY." Magnetic Resonance in Chemistry, 57(12), 1143-1149.[4] [Link]
-
Tormena, C. F., et al. (2023). "Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings." Journal of Organic Chemistry, 88. [Link]
-
Reich, H. J. (2020). "13C-19F Coupling Constants." University of Wisconsin-Madison / Organic Chemistry Data. [Link]
Sources
Comparative Guide: Lipophilicity (LogP) of Trifluoromethoxy vs. Methoxy Pyridines in Drug Design
The strategic decoration of pyridine scaffolds is a cornerstone of modern drug discovery. When optimizing a lead compound for Absorption, Distribution, Metabolism, and Excretion (ADME), replacing a methoxy (-OCH3) group with a trifluoromethoxy (-OCF3) group is a profound bioisosteric shift.
This guide provides an in-depth technical comparison of how these two functional groups dictate the lipophilicity (LogP) and metabolic fate of pyridine derivatives, supported by mechanistic causality and self-validating experimental protocols.
Mechanistic & Thermodynamic Basis of Lipophilicity
To understand the divergence in LogP between these two pyridine classes, we must analyze their distinct thermodynamic and conformational behaviors.
The Methoxy (-OCH3) Pyridine Profile:
The methoxy group is electron-donating via resonance but slightly electron-withdrawing via induction. To maximize
The Trifluoromethoxy (-OCF3) Pyridine Profile:
The trifluoromethoxy group is characterized by extreme electron-withdrawing capacity and high lipophilicity, boasting a Hansch
This orthogonal projection exposes the bulky, hydrophobic CF3 "cloud" directly to the solvent. In an aqueous environment, this drastically increases the thermodynamic penalty of cavity formation, driving the molecule to partition heavily into lipophilic phases (e.g., lipid bilayers or 1-octanol)[2].
Metabolic Causality: From a pharmacokinetic standpoint, the -OCH3 group is a known liability, highly susceptible to CYP450-mediated oxidative O-demethylation. The -OCF3 group acts as a self-shielding system: the C-F bond is exceptionally strong (485.3 kJ/mol), and the fluorine atoms sterically hinder enzymatic access to the O-C bond[1]. Furthermore, the electron-withdrawing fluorines deplete electron density from the oxygen, neutralizing its ability to act as a hydrogen-bond acceptor and preventing the initial binding required by metabolic enzymes[1].
Quantitative Data Comparison
The addition of a trifluoromethoxy group reliably increases the LogP of the parent pyridine by approximately 1.06 units compared to its methoxy counterpart.
| Compound Scaffold | Substituent | Hansch | Empirical/Estimated LogP | CYP450 Metabolic Stability |
| Pyridine | None | 0.00 | 0.65 | Low |
| 3-Methoxypyridine | -OCH3 | -0.02 | 0.89 | Moderate (O-demethylation risk) |
| 3-(Trifluoromethoxy)pyridine | -OCF3 | +1.04 | ~1.95 | High (Resistant to oxidation) |
| 2-Methoxypyridine | -OCH3 | -0.02 | 1.32 | Moderate |
| 2-(Trifluoromethoxy)pyridine | -OCF3 | +1.04 | ~2.38 | High |
*Note: -OCF3 LogP values are calculated based on the established
Workflow Visualization: ADME Property Divergence
Fig 1. Logical workflow of physicochemical property divergence upon -OCH3 vs -OCF3 substitution.
Experimental Workflows for LogP Determination
To objectively compare these compounds, empirical LogP determination must be executed with high precision. Because pyridines are ionizable (basic nitrogen), the foundational causality of any LogP protocol is pH control . The aqueous phase must be buffered to at least 2 pH units above the pyridine's pKa (typically buffered to pH 7.4 or 8.0) to ensure the molecule is strictly in its neutral state. Failing to do so measures LogD, introducing a massive hydrophilic bias.
Protocol A: Reverse-Phase HPLC Method (OECD 117)
For highly lipophilic compounds like -OCF3 pyridines, RP-HPLC is the preferred methodology, as it avoids the emulsion artifacts common in liquid-liquid extraction.
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and 10 mM phosphate buffer (pH 7.4). Causality: The buffer is the active agent that suppresses pyridine protonation, ensuring intrinsic LogP is measured.
-
System Self-Validation (Calibration): Inject at least six reference standards with known LogP values (spanning 0.5 to 3.5). Plot the capacity factor (
) against the known LogP. The system validates its own hydrophobic interaction integrity only if the linear regression yields an . -
Analyte Injection: Inject the pyridine analytes and record the retention time (
). -
Calculation: Calculate the capacity factor
(where is the dead time) and interpolate the intrinsic LogP from the validated calibration curve.
Protocol B: Shake-Flask Method (OECD 107)
For -OCH3 pyridines with moderate lipophilicity, the shake-flask method provides direct thermodynamic partitioning data.
-
Phase Saturation: Stir 1-octanol and pH 7.4 phosphate buffer for 24 hours to ensure mutual saturation of the solvents.
-
Partitioning: Dissolve the analyte in the octanol phase and combine with the buffer in a thermostated vessel at 25°C. Shake mechanically for 1 hour.
-
Centrifugation (Critical Causality): Fluorinated moieties can act as weak surfactants, creating micro-emulsions at the phase interface. Centrifugation at 3000 RPM for 15 minutes is the causal step required to break these emulsions, preventing false hydrophilicity readings caused by aqueous micro-droplets trapped in the octanol layer.
-
Quantification & Mass Balance (Self-Validation): Quantify the analyte in both phases using UV-Vis or LC-MS. The system validates itself via mass balance: the sum total of the quantified analyte
must equal of the initial spike. A deviation indicates a protocol failure (e.g., analyte loss due to volatility or adsorption to the glass interface). LogP is calculated as .
References
1.1 - MDPI 2.2 - Beilstein Journals 3.4 - PubChem 4. 3 - ChemicalBook
Sources
Safety Operating Guide
2,6-Dichloro-3-(trifluoromethoxy)pyridine proper disposal procedures
Executive Summary & Chemical Identification
Objective: This guide defines the critical safety and disposal protocols for 2,6-Dichloro-3-(trifluoromethoxy)pyridine . This compound is a poly-halogenated heterocycle often used as an intermediate in agrochemical and pharmaceutical synthesis.
Critical Identification Note: Researchers frequently confuse this compound with its analog, 2,6-Dichloro-3-(trifluoromethyl)pyridine (CAS 55304-75-1).
-
Target Compound: Contains a Trifluoromethoxy group (-OCF₃) at the 3-position.
-
Common Analog: Contains a Trifluoromethyl group (-CF₃).
-
Operational Impact: While both require similar disposal paths (high-temperature incineration), the -OCF₃ group significantly increases lipophilicity (LogP), making this compound a higher risk for bioaccumulation and aquatic toxicity . Strict containment is non-negotiable.
| Feature | Specification |
| Chemical Name | This compound |
| Functional Groups | Pyridine ring, 2x Chlorine, 1x Trifluoromethoxy (-OCF₃) |
| Molecular Formula | C₆H₂Cl₂F₃NO |
| Physical State | Typically a low-melting solid or viscous liquid (depending on purity) |
| Primary Hazard | Toxic (Oral/Inhalation) , Skin/Eye Irritant , Aquatic Toxin |
| Waste Classification | Halogenated Organic Waste (RCRA Hazardous) |
Hazard Assessment & Safety Logic
Before disposal, you must understand the why behind the protocols. The stability of the pyridine ring combined with the electron-withdrawing halogen groups creates specific risks.
A. The Fluorine Factor (C-F Bonds)
The trifluoromethoxy group contains Carbon-Fluorine bonds, among the strongest in organic chemistry.
-
Implication: Standard incineration at 800°C is insufficient. Incomplete combustion can generate Hydrogen Fluoride (HF) and fluorinated dioxins.
-
Requirement: This waste must be flagged for High-Temperature Incineration (>1100°C) with specific flue gas scrubbing.
B. Chemical Reactivity
The 2,6-dichloro positions are susceptible to nucleophilic aromatic substitution (
-
Risk: Mixing this waste with basic waste streams (e.g., hydroxide solutions, amines) can trigger exothermic reactions or generate unexpected toxic byproducts.
-
Protocol: NEVER mix with alkaline waste streams. Maintain a neutral or slightly acidic pH in the waste container.
Operational Disposal Procedures
Phase 1: Waste Segregation (The "In-Lab" Step)
Proper segregation is the single most effective safety measure. You must separate this compound from non-halogenated solvents.
Step-by-Step Segregation:
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid standard metal cans unless lined, as free chloride ions (if hydrolysis occurs) can corrode metal.
-
Labeling: Apply a "Hazardous Waste" label.
-
Solvent Compatibility: If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the entire mixture is now Halogenated Waste .
-
Do NOT dilute with water.
-
Do NOT mix with oxidizing acids (Nitric, Perchloric).[4]
-
Phase 2: Professional Disposal (The "End-of-Life" Step)
Once the waste leaves your lab, it enters the regulated disposal chain.
-
Transport: The waste is transported under UN Codes for "Toxic Liquid/Solid, Organic, N.O.S." (likely UN 2810 or UN 2811).
-
Destruction Method: Rotary Kiln Incineration.
-
Temperature: >1100°C.
-
Residence Time: >2 seconds.
-
Scrubbing: Alkaline scrubbers are used to capture the HF and HCl gases generated during combustion.
-
Visualization: Decision Logic & Workflows
Figure 1: Waste Segregation Decision Tree
This diagram guides the researcher in selecting the correct waste stream to prevent cross-contamination.
Caption: Figure 1. Logic flow for segregating this compound waste based on physical state and solvent matrix.
Figure 2: Emergency Spill Response Protocol
Immediate actions required if containment is breached.
Caption: Figure 2.[1][5][6] Step-by-step spill response workflow emphasizing containment and proper PPE.
Regulatory & Compliance Data
Adherence to these codes ensures your facility remains compliant with EPA (USA) and ECHA (EU) standards.
| Regulatory Body | Code/Classification | Description |
| US EPA (RCRA) | D022 (if Chloroform used) or P/U Listed | If pure, treat as "Toxic Waste". If in halogenated solvent, treat as F-listed waste (F001/F002). |
| EU Waste Code | 07 01 03* | Organic halogenated solvents, washing liquids, and mother liquors. |
| GHS Labeling | H301, H315, H319, H411 | Toxic if swallowed; Causes skin/eye irritation; Toxic to aquatic life. |
| UN Transport | UN 2810 / UN 2811 | Toxic Liquid/Solid, Organic, N.O.S. (this compound). |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,6-Dichloro-3-(trifluoromethyl)pyridine (Analog Reference). Retrieved from [Link]
-
US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F-List and Characteristic Wastes). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling Halogenated Organic Waste in Academic Laboratories. Retrieved from [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. 2,6-Dichloro-3-(trifluoromethyl)pyridine, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 2,6-Dichloro-3-(trifluoromethoxy)pyridine
A Researcher's Guide to Safely Handling 2,6-Dichloro-3-(trifluoromethoxy)pyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, halogenated pyridines such as this compound serve as critical building blocks.[1] However, their unique reactivity profiles demand a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring both the integrity of your research and the safety of your team.
Immediate Hazard Assessment: Understanding the Risks
This compound is a compound with a significant hazard profile that necessitates stringent safety protocols. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] The toxicological properties of this material have not been fully investigated, which underscores the importance of treating it with the utmost caution.[4]
Hazard Identification:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[2] | ☠️ |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2][3] | ❗️ |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[2][3] | ❗️ |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation.[2][3] | ❗️ |
Your First Line of Defense: Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when handling this compound. Each component is selected to mitigate specific routes of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Change gloves every 30-60 minutes or immediately if contaminated.[5][6] | Provides a primary barrier against dermal absorption, which can cause skin irritation.[2][3] Nitrile gloves offer good resistance to a range of chemicals.[5] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[7] | Protects against accidental splashes that can cause serious eye irritation.[2][3] A face shield offers an additional layer of protection for the entire face.[6] |
| Body Protection | A chemical-resistant lab coat, worn fully buttoned with sleeves rolled down. Consider a chemically resistant apron for larger quantities. | Prevents contact with clothing and skin.[8] Contaminated clothing should be removed and washed before reuse.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[1][4][5] If ventilation is insufficient, a NIOSH-approved respirator with an appropriate chemical cartridge is required.[6] | Mitigates the risk of inhaling vapors, which can cause respiratory tract irritation.[2][3][4] |
Operational Protocol: From Receipt to Disposal
The following step-by-step workflow is designed to minimize exposure and ensure safe handling throughout the experimental process.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Guidance:
-
Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Don Full PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Assemble Materials and Spill Kit: Have all necessary glassware, reagents, and a spill kit at hand before you begin. The spill kit should contain an inert absorbent material like vermiculite or sand.[1][4]
-
Weighing the Compound: Tare your container within the fume hood. Carefully weigh the required amount of this compound, avoiding the creation of dust or aerosols.
-
Preparing Solutions: Add the solvent to the compound slowly and stir to dissolve. Keep the container closed as much as possible during the process.
-
Decontamination: After the experiment, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and absorbent material from spills, in a clearly labeled, sealed container for hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Doffing PPE: Remove your PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your PPE.[1][4] Do not eat, drink, or smoke in the laboratory.[1]
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert substance such as sand or vermiculite and place it in a suitable container for disposal.[1][4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal: Ensuring Long-Term Safety
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] The storage area should be locked.[2]
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1] Do not allow the material to enter drains or waterways.[1]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, paving the way for new discoveries while maintaining the highest standards of laboratory safety.
References
- Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97% - Cole-Parmer.
- 104690 - 2,6-Dichloro-3-(trifluoromethyl)pyridine - Safety Data Sheet.
- 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE - Cohizon.
- SAFETY DATA SHEET - Fisher Scientific.
- 2-Fluoro-6-(trifluoromethyl)pyridine - Apollo Scientific.
- SAFETY DATA SHEET - ThermoFisher.
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
- Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com.
- HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
- 2-Chloro-6-(trifluoromethyl)pyridin-3-amine - SAFETY DATA SHEET.
- Using PPE in the Laboratory (OHS101) Course Material.
- Choosing The Correct PPE | Environmental Health & Safety.
Sources
- 1. cohizon.com [cohizon.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pppmag.com [pppmag.com]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. uab.edu [uab.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
